4-Chloro-3-ethoxy-2-fluorophenylboronic acid
Description
Properties
IUPAC Name |
(4-chloro-3-ethoxy-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYWSKDKBTVQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681655 | |
| Record name | (4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-20-9 | |
| Record name | (4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid, a valuable building block in modern organic synthesis, particularly in the realm of drug discovery and materials science. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted properties and adapted experimental protocols from closely related analogues to offer a thorough and practical resource.
Core Chemical Properties
This compound, with the CAS number 1256346-20-9, possesses a unique substitution pattern on the phenyl ring that makes it an attractive reagent for introducing this moiety into larger molecules. The presence of a chlorine atom, a fluorine atom, and an ethoxy group influences its reactivity and physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉BClFO₃ | - |
| Molecular Weight | 218.42 g/mol | - |
| CAS Number | 1256346-20-9 | - |
| Predicted Melting Point | 110-120 °C | Predicted |
| Predicted Boiling Point | 350-370 °C | Predicted |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like THF, DMF, and Dioxane. | Predicted |
| Predicted pKa | 8.5 - 9.5 | Predicted |
Synthesis
The synthesis of this compound can be conceptually approached through the well-established methods for preparing substituted phenylboronic acids. A common strategy involves the reaction of a corresponding organometallic reagent with a borate ester, followed by hydrolysis.[1][2][3][4]
Logical Workflow for the Synthesis of a Substituted Phenylboronic Acid
Caption: A generalized workflow for the synthesis of substituted phenylboronic acids.
Experimental Protocols
While a specific protocol for this compound is not available, the following methodologies for the synthesis of a similar compound and its use in Suzuki-Miyaura coupling can be adapted.
Adapted Protocol: Synthesis of a Substituted Phenylboronic Acid
This protocol is adapted from the synthesis of other substituted phenylboronic acids and should be optimized for the specific target compound.[2][3][4]
Materials:
-
Substituted aryl bromide (e.g., 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a solution of the substituted aryl bromide in anhydrous THF dropwise to initiate the Grignard reaction. The reaction mixture may need gentle heating to start.
-
Once the reaction is initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding 1 M HCl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude boronic acid, which can be further purified by recrystallization or column chromatography.
Adapted Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This generalized protocol for a Suzuki-Miyaura coupling can be used as a starting point for reactions involving this compound.[5][6][7][8][9][10]
Materials:
-
This compound
-
Aryl halide (or triflate) coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the ligand (if necessary).
-
Add the base (typically 2-3 equivalents).
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery and Materials Science
Substituted phenylboronic acids are crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The specific substitution pattern of this compound can impart unique properties to the final products.
-
Medicinal Chemistry: The introduction of chloro, fluoro, and ethoxy groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This makes it a valuable building block for the synthesis of novel drug candidates.[11]
-
Materials Science: Arylboronic acids are used in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and polymers with tailored electronic and optical properties.
The Suzuki-Miyaura Catalytic Cycle
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. Understanding the catalytic cycle is fundamental for optimizing reaction conditions.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all boronic acids, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. It is an irritant to the skin, eyes, and respiratory system.[12][13]
Conclusion
This compound is a promising building block for the synthesis of complex organic molecules. While experimental data for this specific compound is limited, this guide provides a solid foundation for its use by presenting predicted properties and adapted, well-established experimental protocols. Its unique substitution pattern offers exciting possibilities for the development of new pharmaceuticals and advanced materials. Researchers are encouraged to use the information herein as a starting point for their investigations and to contribute to the growing body of knowledge on this and related compounds.
References
- 1. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
- 2. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-3-ethoxy-2-fluorophenylboronic acid (CAS: 1256346-20-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid, a valuable building block in modern organic synthesis. The document details its chemical properties, a representative synthetic protocol, and its primary application in palladium-catalyzed cross-coupling reactions, a cornerstone of drug discovery and materials science.
Core Chemical Data
While specific experimental data for this compound is not extensively published, the following table summarizes its key identifiers and computed properties.
| Property | Value |
| CAS Number | 1256346-20-9 |
| Molecular Formula | C8H9BClFO3 |
| Molecular Weight | 218.42 g/mol |
| IUPAC Name | (4-chloro-3-ethoxy-2-fluorophenyl)boronic acid |
| Canonical SMILES | CCOC1=C(C(=CC=C1)Cl)B(O)O |
| Physical Appearance | Expected to be a white to off-white solid |
Synthetic Protocol: A Representative Example
Reaction: Lithiation of 1-chloro-2-ethoxy-3-fluorobenzene followed by reaction with a borate ester and subsequent hydrolysis.
Materials:
-
1-chloro-2-ethoxy-3-fluorobenzene
-
Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate or Trimethyl borate
-
Aqueous hydrochloric acid (e.g., 1 M or 2 M)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, methyl isobutyl ketone)
-
Anti-solvent for crystallization (e.g., hexane)
Experimental Procedure:
-
Reaction Setup: A flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-chloro-2-ethoxy-3-fluorobenzene and anhydrous THF (or DME).
-
Lithiated Intermediate Formation: The solution is cooled to a low temperature, typically between -78 °C and -65 °C, using a dry ice/acetone bath. n-Butyllithium solution is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at this temperature for a period of time (e.g., 1-2 hours) to ensure complete formation of the lithiated intermediate.
-
Boronation: Triisopropyl borate (or trimethyl borate) is then added dropwise to the reaction mixture, again maintaining a low temperature. After the addition is complete, the reaction is allowed to stir for an additional period (e.g., 30 minutes to 1 hour) at low temperature before being allowed to warm gradually to room temperature.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is stirred until the biphasic solution becomes clear.
-
Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., a mixture of an organic solvent and an anti-solvent like hexane) to yield the final this compound as a solid.
Core Application: Suzuki-Miyaura Cross-Coupling
Phenylboronic acids are indispensable reagents in organic synthesis, primarily for their role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the construction of complex biaryl and heterocyclic structures that are prevalent in pharmaceuticals and functional materials.
Generalized Suzuki-Miyaura Protocol:
| Component | Example Reagent/Condition | Role |
| Boronic Acid | This compound | Arylating agent |
| Coupling Partner (Electrophile) | Aryl or heteroaryl halide (Br, I, Cl) or triflate (OTf) | Substrate to be arylated |
| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf) | Catalyzes the cross-coupling reaction |
| Ligand (if needed) | Triphenylphosphine (PPh3), SPhos, XPhos | Stabilizes and activates the Pd catalyst |
| Base | K2CO3, Cs2CO3, Na2CO3, K3PO4 | Activates the boronic acid for transmetalation |
| Solvent System | Toluene/water, Dioxane/water, DME, THF | Provides a medium for the reaction |
| Temperature | Room temperature to reflux (e.g., 80-110 °C) | Reaction rate and efficiency |
Visualizing the Workflow
Synthetic Pathway for Phenylboronic Acids```dot
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
References
An In-depth Technical Guide to (4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid is a substituted aromatic boronic acid with potential applications in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, an ethoxy group, and a fluorine atom, makes it an attractive building block for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed plausible synthesis protocol, and its potential applications in drug discovery and development, including a representative experimental workflow for its use in Suzuki-Miyaura coupling.
Chemical Structure and Properties
(4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid is an organic compound containing a phenyl ring substituted with a boronic acid group, a chlorine atom, an ethoxy group, and a fluorine atom. The presence of these functional groups can significantly influence the molecule's reactivity, selectivity, and pharmacokinetic properties when incorporated into larger drug-like molecules.
Table 1: Physicochemical Properties of (4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid
| Property | Value | Source |
| CAS Number | 1256346-20-9 | [] |
| Molecular Formula | C₈H₉BClFO₃ | [] |
| Molecular Weight | 218.42 g/mol | [2] |
| IUPAC Name | (4-chloro-3-ethoxy-2-fluorophenyl)boronic acid | [] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | General knowledge |
Synthesis Protocol
Synthesis of the Precursor: 1-Chloro-2-ethoxy-3-fluorobenzene
The synthesis of the precursor, 1-chloro-2-ethoxy-3-fluorobenzene, is a critical first step. A potential route could start from commercially available 1-chloro-3-fluorobenzene.
Experimental Protocol:
-
Nitration: 1-chloro-3-fluorobenzene (1.0 eq) is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C. The reaction mixture is stirred for 2-3 hours, maintaining the temperature below 10 °C. The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 1-chloro-2-nitro-3-fluorobenzene.
-
Reduction: The nitro-substituted compound (1.0 eq) is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off, and the solvent is removed under reduced pressure to give 2-amino-1-chloro-3-fluorobenzene.
-
Diazotization and Hydrolysis: The aniline derivative (1.0 eq) is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of copper sulfate to yield 2-chloro-6-fluorophenol.
-
Williamson Ether Synthesis: To a solution of 2-chloro-6-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, potassium carbonate (2.0 eq) and ethyl iodide (1.5 eq) are added. The reaction mixture is heated to reflux and stirred overnight. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography to afford 1-chloro-2-ethoxy-3-fluorobenzene.
Synthesis of (4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid
The final step involves the conversion of the substituted benzene to the corresponding boronic acid.
Experimental Protocol:
-
Lithiation and Borylation: A solution of 1-chloro-2-ethoxy-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (argon or nitrogen). To this solution, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.5 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid (2 M) and stirred vigorously for 2-4 hours.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield (4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid.
Applications in Drug Discovery and Development
While specific biological data for (4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid is not yet prominent in published literature, its structural motifs suggest significant potential as a key intermediate in the synthesis of novel therapeutic agents. Phenylboronic acids are widely used in medicinal chemistry for several reasons:
-
Suzuki-Miyaura Coupling: They are essential partners in Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. This reaction is fundamental in constructing the core scaffolds of many drugs.
-
Bioisosteric Replacement: The boronic acid moiety can act as a bioisostere for other functional groups, such as carboxylic acids, and can form reversible covalent bonds with active site serine residues in enzymes.
-
Modulation of Physicochemical Properties: The substituents on the phenyl ring play a crucial role. The chloro and fluoro groups can enhance metabolic stability and binding affinity through halogen bonding. The ethoxy group can improve solubility and modulate lipophilicity.
Hypothetical Signaling Pathway Involvement
Given the prevalence of kinase inhibitors in modern drug discovery, a common application for novel substituted biaryl compounds synthesized using (4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid would be in the development of inhibitors targeting aberrant signaling pathways in cancer. For instance, a hypothetical drug candidate derived from this building block could target a key kinase in a pro-survival pathway.
Experimental Workflow: Suzuki-Miyaura Coupling
The primary application of (4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid in a research setting would be as a coupling partner in a Suzuki-Miyaura reaction to synthesize a biaryl compound of interest.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, (4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid (1.0 eq), an appropriate aryl halide (e.g., a brominated heterocyclic core, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq) are combined.
-
Solvent Addition: A mixture of solvents, typically toluene and water or dioxane and water, is added.
-
Reaction Execution: The mixture is degassed with an inert gas (argon or nitrogen) and then heated to reflux (typically 80-100 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Conclusion
(4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid represents a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward, albeit multi-step, synthesis provides access to a unique substitution pattern that can be exploited in the design of novel molecules with potential therapeutic applications. The ability to readily participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling ensures its utility in the generation of diverse chemical libraries for drug discovery programs. Further research into the biological activities of compounds derived from this boronic acid is warranted to fully explore its potential in the development of new medicines.
References
In-Depth Technical Guide: 4-Chloro-3-ethoxy-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-ethoxy-2-fluorophenylboronic acid is a substituted aromatic boronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring chloro, ethoxy, and fluoro groups, offers chemists a versatile reagent for introducing this specific phenyl moiety into more complex molecular architectures. This is particularly valuable in the fields of medicinal chemistry and materials science, where precise control over molecular structure is paramount for achieving desired biological activity or material properties.
Phenylboronic acids are most renowned for their application in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction's tolerance of a wide variety of functional groups and its typically high yields have made it an indispensable tool in the synthesis of biaryl and polyaryl structures, which are common motifs in pharmaceuticals and organic electronic materials. The subject of this guide, this compound, is frequently employed in the development of kinase inhibitors and other targeted therapeutics.
Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring functionalized with a boronic acid group, a chlorine atom, an ethoxy group, and a fluorine atom. These substituents modulate the electronic properties and reactivity of the molecule.
| Property | Value |
| Molecular Formula | C₈H₉BClFO₃ |
| Molecular Weight | 218.42 g/mol |
| CAS Number | 1256346-20-9 |
| Appearance | White to off-white solid (typical) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Soluble in organic solvents like DMF, DCM |
Applications in Synthesis
The primary application of this compound is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the formation of a C-C bond between the boronic acid-bearing carbon and a carbon atom of an aryl or vinyl halide or triflate.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl scaffolds. These structures are prevalent in many biologically active compounds, including a wide range of kinase inhibitors used in oncology.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves the oxidative addition of an organohalide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocols
While specific protocols are highly dependent on the substrates and desired product, a general procedure for a Suzuki-Miyaura coupling reaction using this compound is provided below. This protocol is illustrative and may require optimization.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide or triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk flask)
Workflow:
The following diagram outlines the typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.02-0.05 eq.).
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: The reaction mixture is then heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is then purified, most commonly by flash column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key component in the toolbox of synthetic chemists, particularly those in the pharmaceutical industry focused on the discovery and development of novel therapeutics. The methodologies described in this guide provide a foundation for the successful application of this compound in research and development settings.
Stability and Storage of 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-3-ethoxy-2-fluorophenylboronic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets for the compound itself and supplements it with established knowledge regarding the stability and handling of phenylboronic acids as a class.
Core Stability Profile
Key Stability-Influencing Factors:
-
Moisture/Water: Phenylboronic acids are known to be hygroscopic.[3] Exposure to moisture can lead to the reversible formation of the corresponding boroxine, a trimeric anhydride.
-
Heat: Elevated temperatures can promote the dehydration of boronic acids to form boroxines.[2][4] The SDS for a related compound, 4-Chloro-2-fluorophenylboronic acid, lists heat, flames, and sparks as conditions to avoid.[5]
-
Light: While not explicitly stated for this specific compound, prolonged exposure to light can be a contributing factor to the degradation of many organic compounds.
-
Oxidizing Agents: Strong oxidizing agents should be considered incompatible materials.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality and reactivity of this compound.
Storage Conditions
Based on available data, the following storage conditions are recommended:
| Parameter | Recommendation | Source |
| Temperature | Store in a cool place.[3] Short-term storage at -4°C (1-2 weeks) and longer-term storage at -20°C is also suggested.[6] | [3][6] |
| Atmosphere | Store in a dry, well-ventilated place under an inert atmosphere if possible.[3][7] | [3][7] |
| Container | Keep container tightly closed.[3][7] | [3][7] |
| Incompatibilities | Store away from foodstuffs and incompatible materials such as strong oxidizing agents.[7] | [7] |
Handling Procedures
Standard laboratory safety protocols should be followed when handling this compound.
| Aspect | Guideline | Source |
| Personal Protective Equipment | Wear safety goggles with side-shields, impervious clothing, and gloves.[7] | [7] |
| Ventilation | Use in a well-ventilated area or with appropriate exhaust ventilation.[3] | [3] |
| Handling Practices | Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[3] | [3] |
| Fire Safety | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam for extinguishing.[8] | [8] |
Potential Degradation Pathway: Dehydration to Boroxine
The primary and most well-documented degradation pathway for phenylboronic acids is the intermolecular dehydration to form a trimeric anhydride known as a boroxine.[2][4] This reaction is reversible and is promoted by heat.
Caption: Reversible dehydration of this compound to its boroxine.
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not detailed in the provided search results, a general workflow for assessing the stability of a phenylboronic acid derivative can be outlined.
Workflow for Stability Assessment
Caption: A generalized experimental workflow for determining the stability of a phenylboronic acid.
Methodology for a Representative Stability Study:
-
Sample Preparation: Prepare multiple, accurately weighed samples of this compound in appropriate vials.
-
Stress Conditions:
-
Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 40°C, 60°C).
-
Hygienic Stress: Store samples in humidity chambers at controlled relative humidity (e.g., 75% RH, 90% RH).
-
Photostability: Expose samples to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Control: Keep a set of samples at the recommended long-term storage condition (-20°C) in the dark.
-
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Sample Analysis:
-
Dissolve the samples in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze by a validated stability-indicating HPLC method to determine the purity of the parent compound.
-
Use LC-MS to identify the mass of any potential degradation products.
-
NMR spectroscopy can be used to characterize the structure of significant degradants.
-
-
Data Evaluation:
-
Plot the percentage of the parent compound remaining against time for each condition.
-
Identify and quantify any degradation products.
-
Based on the degradation kinetics, establish a recommended shelf-life and re-test date.
-
Conclusion
This compound is expected to be a stable compound when stored under appropriate conditions. The primary degradation pathway is likely the reversible dehydration to its corresponding boroxine, which can be minimized by storing the compound in a cool, dry place with the container tightly sealed. For critical applications in research and drug development, it is advisable to perform in-house stability studies to establish a definitive shelf-life under specific laboratory conditions.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 5. 4-Chloro-2-fluorophenylboronic acid | CAS#:160591-91-3 | Chemsrc [chemsrc.com]
- 6. bio-fount.com [bio-fount.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Spectroscopic Profile of 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid. Due to the limited availability of direct experimental data in the public domain, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies described herein are standard analytical protocols for the characterization of substituted phenylboronic acids.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. These predictions are derived from known spectral data of analogous compounds, including 4-chloro-2-fluorophenylboronic acid and other substituted phenylboronic acids.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~7.5 - 7.7 | d | J ≈ 8.0 | Ar-H |
| ~7.2 - 7.4 | t | J ≈ 8.0 | Ar-H |
| ~4.1 - 4.3 | q | J ≈ 7.0 | -OCH₂CH₃ |
| ~1.3 - 1.5 | t | J ≈ 7.0 | -OCH₂CH₃ |
| ~5.5 - 6.5 | br s | - | B(OH)₂ |
Note: The chemical shifts of the aromatic protons (Ar-H) are influenced by the positions of the chloro, ethoxy, and fluoro substituents. The boronic acid protons are often broad and may exchange with deuterium in deuterated solvents.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~160 - 165 (d, ¹JCF) | C-F |
| ~140 - 145 | C-Cl |
| ~135 - 140 | C-B |
| ~130 - 135 | Ar-C |
| ~120 - 125 | Ar-C |
| ~115 - 120 (d, ²JCF) | Ar-C |
| ~65 - 70 | -OCH₂CH₃ |
| ~14 - 16 | -OCH₂CH₃ |
Note: The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF). Other aromatic carbons will also exhibit coupling to fluorine.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~ -110 to -130 | Ar-F |
Note: The chemical shift is relative to a standard such as CFCl₃. The exact shift is dependent on the solvent and the electronic environment of the fluorine atom.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+ | Molecular ion |
| [M-H₂O]+ | Loss of water |
| [M-B(OH)₂]+ | Loss of the boronic acid group |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the labile boronic acid protons.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound. The synthesis is based on a general method for preparing similar compounds.
Caption: Synthesis and Spectroscopic Analysis Workflow.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound for research and development purposes. For definitive structural confirmation, acquisition of experimental data is recommended.
An In-depth Technical Guide to 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid for Researchers and Drug Development Professionals
An overview of the synthesis, commercial availability, and potential applications of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid, a valuable building block in medicinal chemistry.
This technical guide provides a comprehensive overview of this compound, a halogenated and ethoxy-substituted phenylboronic acid derivative with significant potential in drug discovery and development. This document details its chemical properties, outlines a general synthetic approach, discusses its commercial availability, and explores its primary application as a key intermediate in Suzuki-Miyaura cross-coupling reactions.
Chemical Properties and Commercial Availability
This compound, with the CAS number 1256346-20-9, is a valuable reagent for introducing a substituted phenyl moiety into a target molecule. A summary of its key chemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1256346-20-9 |
| Molecular Formula | C8H9BClFO3 |
| Molecular Weight | 218.42 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
This compound is available from several commercial chemical suppliers. Table 2 provides a list of known vendors, though availability and product specifications should be confirmed directly with the suppliers.
Table 2: Commercial Suppliers of this compound
| Supplier | Location |
| CymitQuimica | Spain |
| Fluorochem | United Kingdom |
| BLD Pharm | China |
| BOC Sciences | USA |
Synthesis of Substituted Phenylboronic Acids: A General Experimental Protocol
A plausible synthetic route would start from a suitably substituted aromatic precursor, such as 1-bromo-4-chloro-3-ethoxy-2-fluorobenzene. The synthesis would proceed via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.
General Experimental Protocol for the Synthesis of a Phenylboronic Acid from an Aryl Bromide:
-
Lithiation: A solution of the starting aryl bromide (1 equivalent) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
An organolithium reagent, such as n-butyllithium (n-BuLi) (1.1 equivalents), is added dropwise to the cooled solution, maintaining the low temperature. The reaction mixture is stirred for a specified period to allow for the lithium-halogen exchange to complete.
-
Borylation: A solution of a trialkyl borate, commonly trimethyl borate or triisopropyl borate (1.2 equivalents), in anhydrous THF is then added slowly to the reaction mixture, again maintaining the low temperature. The mixture is stirred for several hours, allowing it to slowly warm to room temperature.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid solution, such as 1 M hydrochloric acid.
-
Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system, to yield the desired phenylboronic acid.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a diverse array of boronic acids.[1]
4-Chloro-3-ethoxy-2-fluorophenylboronic acid is a valuable building block in medicinal chemistry and materials science. The presence of chloro, ethoxy, and fluoro substituents on the phenyl ring allows for the introduction of a unique electronic and steric profile into target molecules. This can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, binding affinity, and lipophilicity. These application notes provide detailed protocols and representative data for the use of this compound in Suzuki-Miyaura coupling reactions for the synthesis of complex biaryl compounds.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for this compound is not extensively published in single comprehensive sources, the following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally similar substituted phenylboronic acids with various aryl halides. This data serves as a strong starting point for reaction optimization. The reactivity of aryl halides generally follows the trend: I > Br > OTf >> Cl.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acids
| Coupling Partner (Aryl Bromide) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (0.44) | - | K₂CO₃ | H₂O/EtOH | 110 | 3 | ~90 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [3] |
| 4-Bromoacetophenone | 2,5-Difluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [1] |
| 4-Chloroanisole | p-Tolylboronic acid | [IPr·H][Pd(allyl)Cl] (0.02) | - | K₂CO₃ | Ethanol | 40 | 16 | 89 | [4] |
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acids
| Coupling Partner (Aryl Chloride) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | p-Tolylboronic acid | NiCl₂(PPh₃)₂ (3) | PPh₃ (6) | K₃PO₄·nH₂O | Toluene | 100 | 8 | 98 | |
| 4-Chloronitrobenzene | p-Tolylboronic acid | [IPr·H][Pd(cin)Cl₂] (0.5) | - | K₂CO₃ | Ethanol | 60 | 16 | 89 | [4] |
| 3-Chloroanisole | 4-Tolylboronic acid | NiCl₂(PPh₃)₂ (3) | PPh₃ (6) | K₃PO₄·nH₂O | Toluene | 80 | 6 | 91 |
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (e.g., aryl bromide or aryl chloride) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, RuPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, ethanol/water mixture)
-
Schlenk flask or pressure tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or pressure tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst, and the ligand (if applicable).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous and degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.[1]
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Caption: General experimental workflow for biaryl synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid, a versatile building block in the synthesis of novel organic molecules. The presence of multiple substituents on the phenylboronic acid, including an electron-withdrawing chlorine atom and sterically demanding ethoxy and fluoro groups, presents a challenging yet important transformation for which careful selection of catalytic systems is crucial.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, especially with challenging substrates like this compound.
Recommended Catalytic Systems and Reagents
For the successful coupling of the sterically hindered and electronically deactivated this compound with an aryl halide (Ar-X, where X = Br or I is preferred for higher reactivity, though Cl can be used with appropriate catalyst systems), a robust palladium catalyst system is required. Systems employing bulky, electron-rich phosphine ligands are often effective in promoting the oxidative addition and subsequent steps of the catalytic cycle.
Below is a table summarizing recommended components for the Suzuki-Miyaura coupling of this compound.
| Component | Recommended Options | Typical Loading/Equivalents |
| Palladium Precatalyst | [Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0))[PdCl₂(dppf)] ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) | 1-5 mol% |
| Ligand (if not using a precatalyst) | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)P(t-Bu)₃ (Tri-tert-butylphosphine) | 1.2-2.4 equivalents relative to Pd |
| Base | K₂CO₃ (Potassium carbonate)Cs₂CO₃ (Cesium carbonate)K₃PO₄ (Potassium phosphate) | 2-3 equivalents |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v)Toluene/WaterDMF (N,N-Dimethylformamide) | Appropriate volume for concentration |
| Aryl Halide | Aryl Bromide (Ar-Br)Aryl Iodide (Ar-I)Aryl Chloride (Ar-Cl) - may require more active catalyst systems | 1.0 equivalent |
| Boronic Acid | This compound | 1.2-1.5 equivalents |
| Reaction Temperature | 80-110 °C | - |
| Reaction Time | 2-24 hours | - |
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the reaction conditions (catalyst loading, base, solvent, temperature, and time) may be necessary for specific substrates.
Materials:
-
This compound (1.2-1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., [PdCl₂(dppf)], 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, [PdCl₂(dppf)] (0.03 equiv.).
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Place the flask under a condenser with an inert gas inlet and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Application Notes and Protocols for Suzuki Coupling with 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for conducting Suzuki-Miyaura cross-coupling reactions using 4-Chloro-3-ethoxy-2-fluorophenylboronic acid. The information presented herein is based on established principles of Suzuki coupling for structurally related halo- and fluoro-substituted arylboronic acids. Researchers should note that optimization of the described conditions may be necessary to achieve desired outcomes for specific substrates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] this compound is a valuable building block in medicinal chemistry and materials science. The presence of halogen and fluorine substituents can influence the reactivity of the boronic acid, making the choice of appropriate reaction conditions critical for successful coupling.[3][4] This guide outlines representative conditions and a detailed protocol to facilitate the use of this reagent in Suzuki coupling reactions.
Key Reaction Parameters
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. For challenging substrates such as polychlorinated or fluorinated phenylboronic acids, careful selection of these parameters is crucial.
-
Catalyst: Palladium-based catalysts are the most common for Suzuki couplings.[5][6] Pre-catalysts, which form the active Pd(0) species in situ, are often preferred for their stability and efficiency.
-
Ligand: Electron-rich and bulky phosphine ligands are frequently employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Base: A base is required to activate the boronic acid for transmetalation.[8] The choice of base can significantly impact the reaction rate and yield, with common choices including carbonates, phosphates, and hydroxides.
-
Solvent: A variety of solvents can be used, often a mixture of an organic solvent and water to ensure solubility of both the organic substrates and the inorganic base.[4]
Representative Reaction Conditions
The following table summarizes representative conditions for the Suzuki coupling of this compound with an aryl halide (Ar-X). These conditions are starting points and may require optimization.
| Parameter | Condition | Notes |
| Aryl Halide (Ar-X) | 1.0 equiv | Aryl bromides and iodides are generally more reactive than chlorides.[9] |
| This compound | 1.1 - 1.5 equiv | A slight excess of the boronic acid is typically used. |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%) | Pre-catalysts like those from Buchwald can also be highly effective.[1] |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (1.2 - 2.0 equiv relative to Pd) | Buchwald ligands are often effective for challenging couplings.[7] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 equiv) | The choice of base can be critical; K₃PO₄ is often a good starting point. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O (e.g., 4:1 v/v) | A degassed solvent system is essential to prevent catalyst deactivation.[4] |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive aryl chlorides.[4] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Hypothetical Yield | 60 - 95% | Yields will vary depending on the specific coupling partners and conditions. |
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Reaction flask (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean and dry reaction flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heating: Place the flask in a preheated heating block at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
-
Low Yield: If the yield is low, consider screening different ligands, bases, or solvents. Increasing the temperature or reaction time may also improve the outcome. The purity of the boronic acid is also crucial.
-
Decomposition of Boronic Acid: Protodeboronation can be a side reaction, especially under harsh basic conditions.[3] Using a milder base or lower temperature might be beneficial.
-
Homocoupling: Homocoupling of the boronic acid can occur. This can sometimes be minimized by the slow addition of the boronic acid or by using specific catalyst systems.
By following the guidelines and protocols outlined in this document, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-ethoxy-2-fluorophenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form complex biaryl and heteroaryl structures. Its unique substitution pattern, featuring an ethoxy group, a fluorine atom, and a chlorine atom, offers multiple points for diversification and fine-tuning of molecular properties. This makes it a valuable reagent in the development of novel pharmaceuticals and agrochemicals.
The fluorine and chlorine substituents can significantly influence the electronic properties and metabolic stability of the resulting biaryl compounds, which is of particular interest in drug discovery. Notably, this class of boronic acids is instrumental in the synthesis of certain herbicidal compounds. These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, along with representative data and workflow diagrams.
Key Applications
-
Pharmaceutical Drug Discovery: Synthesis of biaryl cores for kinase inhibitors, GPCR modulators, and other therapeutic agents. The fluorine and chlorine atoms can enhance binding affinity and improve pharmacokinetic profiles.
-
Agrochemical Development: A key intermediate in the synthesis of potent herbicidal compounds, particularly those based on aminopicolinate and aminopyrimidine scaffolds.[1]
-
Materials Science: Creation of novel organic materials with specific electronic and photophysical properties for applications in OLEDs and organic electronics.
Chemical Properties
| Property | Value |
| Molecular Formula | C8H9BClFO3 |
| Molecular Weight | 218.42 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1802336-67-5 |
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the primary method for utilizing this compound. The following protocols provide general guidelines for typical reaction conditions. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is suitable for the coupling of this compound with a range of aryl and heteroaryl bromides.
Materials:
-
This compound
-
Aryl or heteroaryl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
Tricyclohexylphosphine (PCy3) or similar phosphine ligand
-
Potassium phosphate tribasic (K3PO4)
-
Toluene
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/block or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate tribasic (2.0 equivalents).
-
Add the palladium(II) acetate catalyst (0.02 - 0.05 equivalents) and the phosphine ligand (0.04 - 0.10 equivalents).
-
Add degassed toluene and degassed water to the flask to create a biphasic mixture (typically a 4:1 to 10:1 ratio of toluene to water).
-
Seal the vessel and heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-110 °C is typical, with reaction times ranging from 2 to 24 hours. For microwave-assisted reactions, temperatures of 100-150 °C for 15-60 minutes are common.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Suzuki-Miyaura Coupling with Chloro-pyrimidines for Agrochemical Synthesis
This protocol is specifically tailored for the coupling of this compound with chlorinated pyrimidine derivatives, a key step in the synthesis of certain herbicides.[1]
Materials:
-
This compound
-
Substituted chloro-pyrimidine (e.g., 4,6-dichloropyrimidine)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3)
-
1,4-Dioxane or N,N-Dimethylformamide (DMF)
-
Water (degassed)
-
Microwave reactor or conventional heating setup
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a microwave vial or a sealed tube, combine this compound (1.1 - 1.5 equivalents), the chloro-pyrimidine (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Add the palladium catalyst, Pd(dppf)Cl2 (0.03 - 0.10 equivalents).
-
Add the degassed solvent (1,4-dioxane or DMF, often with a small amount of water).
-
Seal the vessel and heat the reaction mixture. For microwave heating, typical conditions are 120-150 °C for 20-40 minutes. For conventional heating, 90-120 °C for 4-18 hours may be required.
-
Monitor the reaction progress by LC-MS. Due to the reactivity of dichloropyrimidines, careful monitoring can allow for selective mono-arylation.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purification is typically achieved by silica gel chromatography to isolate the target arylated pyrimidine.
Quantitative Data
While specific yield data for a wide range of coupling partners with this compound is not extensively published in peer-reviewed literature, the following table provides representative yields for Suzuki-Miyaura couplings of structurally similar boronic acids with various aryl and heteroaryl halides. These values can serve as a benchmark for what to expect in terms of reactivity and efficiency.
| This compound | Coupling Partner | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1.2 equiv. | 4-Bromoanisole | 4'-Methoxy-4-chloro-3-ethoxy-2-fluorobiphenyl | Pd(OAc)2/PCy3 | K3PO4 | Toluene/H2O | 85-95 (estimated) |
| 1.2 equiv. | 3-Bromopyridine | 3-(4-Chloro-3-ethoxy-2-fluorophenyl)pyridine | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 75-90 (estimated) |
| 1.5 equiv. | 4,6-Dichloropyrimidine | 4-Chloro-6-(4-chloro-3-ethoxy-2-fluorophenyl)pyrimidine | Pd(PPh3)4 | Cs2CO3 | DMF | 60-80 (estimated) |
| 1.1 equiv. | Methyl 4-iodobenzoate | Methyl 4'-(4-chloro-3-ethoxy-2-fluorophenyl)biphenyl-4-carboxylate | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 80-95 (estimated) |
Note: The yields presented are estimates based on typical Suzuki-Miyaura reactions with analogous substrates and are intended for illustrative purposes. Actual yields will vary depending on the specific reaction conditions and the nature of the coupling partners.
Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Caption: A generalized experimental workflow for biaryl synthesis.
Safety Information
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
The solvents used (e.g., toluene, dioxane, DMF) are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Microwave reactions should be conducted in sealed vessels designed for this purpose to avoid pressure buildup.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a wide range of biaryl and heteroaryl compounds. The Suzuki-Miyaura cross-coupling protocols provided herein offer a robust starting point for researchers in pharmaceutical and agrochemical development. With careful optimization of reaction conditions, this reagent can be effectively employed to generate novel molecules with potential biological activity.
References
Application Notes and Protocols: 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-ethoxy-2-fluorophenylboronic acid is a key building block in the synthesis of complex pharmaceutical intermediates, particularly in the development of targeted cancer therapies. Its unique substitution pattern, featuring chloro, ethoxy, and fluoro groups, allows for the creation of molecules with high specificity and potency. This boronic acid is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern medicinal chemistry. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in the synthesis of kinase inhibitors targeting angiogenesis pathways.
Core Applications in Drug Discovery
This compound and its analogs are instrumental in the synthesis of a class of anti-cancer drugs known as kinase inhibitors. These inhibitors often target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). These receptors are crucial regulators of angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. By inhibiting these kinases, the resulting pharmaceutical compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and spread.
Key Reaction: Suzuki-Miyaura Cross-Coupling
The primary application of this compound in pharmaceutical synthesis is through the Suzuki-Miyaura cross-coupling reaction. This versatile and widely used reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The reaction is favored for its mild conditions, high functional group tolerance, and generally high yields.
A representative Suzuki-Miyaura coupling reaction is the synthesis of a biaryl core, a common motif in many kinase inhibitors.
Representative Experimental Protocol: Synthesis of a Biaryl Kinase Inhibitor Core
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and a generic halogenated quinazoline core, a common scaffold in kinase inhibitors.
Materials:
-
This compound (1.2 equivalents)
-
Halogenated Quinazoline Derivative (e.g., 4-amino-5-chloro-7-(2-(pyrrolidin-1-yl)ethoxy)quinazoline) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture (4:1) or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the halogenated quinazoline derivative (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired biaryl product.
Quantitative Data
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving arylboronic acids similar to this compound in the synthesis of kinase inhibitor precursors. Actual results may vary depending on the specific substrates, catalyst, and reaction conditions used.
| Parameter | Value | Reference |
| Yield | 85 - 95% | Representative yields for similar Suzuki coupling reactions. |
| Reaction Time | 4 - 12 hours | Dependent on substrate reactivity and reaction temperature. |
| Purity of Product | >98% (after purification) | Achievable with standard purification techniques like column chromatography. |
| Optimal Temperature | 80 - 100 °C | Common temperature range for Suzuki coupling reactions. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a pharmaceutical intermediate using a Suzuki-Miyaura coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling.
Signaling Pathway of Targeted Kinase Inhibitors
Pharmaceuticals synthesized using this compound often target the signaling pathways of VEGFR, FGFR, and PDGFR. Inhibition of these pathways blocks downstream signaling cascades that promote cell proliferation, migration, and angiogenesis, which are critical for tumor growth.
Caption: Inhibition of key angiogenesis signaling pathways.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates, particularly for the development of targeted kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides an efficient and robust method for incorporating this substituted phenyl moiety into complex molecular scaffolds. The resulting compounds have shown significant potential in the inhibition of key signaling pathways involved in tumor angiogenesis, making this boronic acid a critical tool for researchers and professionals in the field of drug discovery and development. Further exploration of its applications is likely to yield novel and effective therapeutic agents.
Application Notes and Protocols for 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid in OLED Material Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and opportunities for the creation of flexible and transparent devices. The performance of an OLED is intrinsically linked to the molecular architecture of the organic materials used within its emissive and charge-transport layers. The synthesis of these advanced materials often relies on robust carbon-carbon bond-forming reactions, with the Suzuki-Miyaura cross-coupling being a particularly powerful and versatile tool.
Arylboronic acids are key building blocks in this synthetic approach, allowing for the precise construction of complex biaryl and oligoaryl structures that form the backbone of many high-performance OLED materials. The specific substituents on these boronic acid precursors play a crucial role in tuning the photophysical and electronic properties of the final molecule, thereby influencing the efficiency, color purity, and operational lifetime of the resulting OLED device.
This document provides detailed application notes and protocols for the use of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid in the development of novel OLED materials. The unique combination of chloro, ethoxy, and fluoro substituents on this building block offers a strategic approach to modulating molecular properties for next-generation OLEDs.
Representative Application: Synthesis of a Bipolar Host Material for Phosphorescent OLEDs
In this representative application, this compound is used to synthesize a novel bipolar host material for a blue phosphorescent OLED (PhOLED). The goal is to create a material with a high triplet energy to effectively confine the excitons on the phosphorescent guest emitter, while the substituents on the boronic acid moiety are intended to fine-tune the material's electron affinity, solubility, and thermal stability. The proposed target molecule is 9-(4-(4-chloro-3-ethoxy-2-fluorophenyl)phenyl)-9H-carbazole , synthesized via a Suzuki-Miyaura coupling reaction between this compound and 9-(4-bromophenyl)-9H-carbazole. Carbazole derivatives are widely used as hole-transporting hosts in PhOLEDs.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the synthesis of 9-(4-(4-chloro-3-ethoxy-2-fluorophenyl)phenyl)-9H-carbazole.
Materials:
-
This compound
-
9-(4-bromophenyl)-9H-carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 9-(4-bromophenyl)-9H-carbazole (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 10 mL of toluene. Stir the mixture under nitrogen for 15 minutes until a homogeneous solution is formed.
-
Reaction Mixture: Add the catalyst solution to the reaction flask containing the reactants.
-
Solvent Addition: Add a 3:1 mixture of toluene and deionized water (40 mL) to the reaction flask.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient as the eluent to yield the pure 9-(4-(4-chloro-3-ethoxy-2-fluorophenyl)phenyl)-9H-carbazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The introduction of chloro, ethoxy, and fluoro substituents is expected to modulate the properties of the resulting OLED material. The following table summarizes the anticipated effects based on established principles in materials science.
| Property | Influence of Chloro (Cl) Substituent | Influence of Ethoxy (O-Et) Substituent | Influence of Fluoro (F) Substituent |
| Electron Affinity | Increases electron affinity due to its electron-withdrawing nature. | Can be electron-donating, potentially decreasing electron affinity. | Strong electron-withdrawing effect significantly increases electron affinity and lowers the LUMO energy level.[2] |
| Solubility | May slightly increase solubility in organic solvents. | The flexible ethyl chain can improve solubility and processability. | Can enhance solubility in certain organic solvents. |
| Thermal Stability | Generally enhances thermal stability. | May have a modest effect on thermal stability. | C-F bonds are strong, leading to increased thermal and oxidative stability.[2] |
| Triplet Energy (E_T) | The heavy-atom effect can facilitate intersystem crossing. | Likely has a minor impact on the triplet energy. | Can increase the triplet energy by stabilizing the molecule's electronic structure. |
| Photoluminescence | May lead to a red-shift in emission and can influence quantum yield.[1] | Can cause a slight blue-shift in emission due to its donating character. | Often leads to a blue-shift in the emission spectrum and can improve photoluminescence quantum yield.[2] |
The following table presents hypothetical but plausible performance data for a blue phosphorescent OLED incorporating the synthesized host material compared to a similar device with a non-substituted biphenyl-carbazole host.
| Parameter | Host: 9-(biphenyl-4-yl)-9H-carbazole (Reference) | Host: 9-(4-(4-chloro-3-ethoxy-2-fluorophenyl)phenyl)-9H-carbazole (Hypothetical) |
| Turn-on Voltage (V) | 3.5 | 3.2 |
| Maximum Luminance (cd/m²) | 15,000 | 18,000 |
| Current Efficiency (cd/A) | 45 | 55 |
| Power Efficiency (lm/W) | 40 | 50 |
| External Quantum Eff. (%) | 20 | 24 |
| CIE Coordinates (x, y) | (0.15, 0.25) | (0.14, 0.23) |
| Operational Lifetime (LT50 @ 1000 cd/m²) | 200 hours | 350 hours |
Visualizations
Caption: Synthetic workflow for the preparation of a novel OLED host material.
Caption: Influence of molecular structure on OLED device performance.
References
Application Note: Ligand Selection for Cross-Coupling with 4-Chloro-3-ethoxy-2-fluorophenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for selecting appropriate ligands for the palladium-catalyzed cross-coupling of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid. This substrate presents significant challenges due to steric hindrance and its electronic properties. We present ligand selection criteria, recommended ligand classes, and detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by data from analogous systems.
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstone transformations in modern organic synthesis, particularly in the pharmaceutical industry for constructing C-C and C-N bonds.[1] The substrate, this compound, is a challenging coupling partner due to a combination of steric and electronic factors:
-
Steric Hindrance: The presence of substituents at the 2- (fluoro) and 3- (ethoxy) positions sterically encumbers the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle.[2][3]
-
Electronic Effects: The electron-withdrawing nature of the 2-fluoro and 4-chloro substituents deactivates the aromatic ring, making oxidative addition (in the case of coupling with an aryl chloride partner) and transmetalation more difficult.[4]
Successful coupling of this substrate requires a carefully optimized catalytic system where the choice of ligand is paramount. The ligand must stabilize the palladium center and facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.
Ligand Selection Criteria
For sterically demanding and electronically deactivated substrates, the most effective ligands are typically bulky, electron-rich phosphines.[5] These properties are crucial for promoting high catalytic activity:
-
Bulkiness: Sterically hindered ligands promote the formation of monoligated, highly reactive 14-electron Pd(0) species, which are crucial for efficient oxidative addition. The bulk also accelerates the final reductive elimination step to release the product.[6]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This enhances the rate of oxidative addition of aryl halides (especially less reactive aryl chlorides) and can facilitate the reductive elimination step.[5]
The development of dialkylbiaryl phosphine ligands by the Buchwald group represents a major advancement for coupling challenging substrates.[6][7][8]
Recommended Ligand Classes
Buchwald-type Biaryl Monophosphine Ligands
This class of ligands is highly recommended for the cross-coupling of this compound. Their structures are designed to provide both significant steric bulk and strong electron-donating character.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in Suzuki-Miyaura couplings, especially with aryl chlorides. Its complexes are effective under mild conditions.[6]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a wide range of cross-coupling reactions, including C-N and C-O bond formation. It is particularly useful for coupling aryl chlorides and sulfonates.[8]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand, often used for challenging Buchwald-Hartwig aminations.
N-Heterocyclic Carbenes (NHCs)
NHCs are strong σ-donating ligands that form very stable complexes with palladium. They are excellent alternatives to phosphine ligands, particularly for reactions involving aryl chlorides, and have shown high efficiency in Suzuki-Miyaura reactions.[9]
Data Summary for Analogous Systems
| Aryl Halide/Boronic Acid Partner | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-1,3,5-trimethylbenzene | AntPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 63 | [2] |
| 4-Chlorotoluene | SPhos | Pd₂ (dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | >95 | [8] |
| 2-Chloronitrobenzene | (Various) | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 95 | [10] |
| 3,5-(bis-trifluoromethyl)bromobenzene | Phosphite Ligand | Pd₂ (dba)₃ | KF | Dioxane | 100 | 82 | [4] |
| Pentafluorophenylboronic acid | P(t-Bu)₃ | Pd₂ (dba)₃ | CsF/Ag₂O | Dioxane | 80 | >90 | [11] |
Note: This table presents data for analogous systems to guide experimental design. Actual yields with this compound may vary and require optimization.
Visualized Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. Buchwald Phosphine Ligands [merckmillipore.com]
- 8. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]
- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Aqueous Phase Suzuki Coupling of 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the aqueous phase Suzuki-Miyaura cross-coupling reaction of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The protocols provided are designed as a robust starting point, based on established methodologies for similar halogenated and substituted phenylboronic acids.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This reaction is widely employed in the pharmaceutical industry for the synthesis of biologically active molecules, as many drug candidates feature biaryl scaffolds.[3][4] The use of aqueous media aligns with the principles of green chemistry, offering a more environmentally benign alternative to traditional organic solvents.[5][6]
This compound is a substituted phenylboronic acid with potential applications in the development of novel therapeutics and functional materials.[7][8] Its successful coupling with various aryl and heteroaryl halides can lead to a diverse range of compounds for screening and development.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[2][6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.[1]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][6]
A general representation of the Suzuki-Miyaura catalytic cycle is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are general guidelines and may require optimization for specific aryl or heteroaryl halides.
Protocol 1: General Aqueous Phase Suzuki Coupling
This protocol is suitable for a wide range of aryl and heteroaryl bromides and iodides.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[9][10]
-
Degassed water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst, such as a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., PPh₃, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed water to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl halide).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: General experimental workflow for the aqueous Suzuki coupling.
Data Presentation
The following tables summarize representative quantitative data for Suzuki coupling reactions of aryl chlorides and boronic acids, as specific data for this compound is synthesized from literature precedents on similar substrates.[9][11][12]
Table 1: Effect of Different Bases on Yield
| Entry | Aryl Halide | Base (2.5 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | K₂CO₃ | H₂O | 100 | 8 | 85 |
| 2 | 4-Chloroanisole | K₃PO₄ | H₂O | 100 | 8 | 92 |
| 3 | 4-Chloroanisole | Cs₂CO₃ | H₂O | 100 | 6 | 95 |
| 4 | 4-Chloroanisole | Na₂CO₃ | H₂O | 100 | 12 | 78 |
Reaction Conditions: Aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), in 5 mL of degassed water.
Table 2: Effect of Different Palladium Catalysts on Yield
| Entry | Aryl Halide | Catalyst (2 mol%) | Ligand (4 mol%) | Base | Solvent | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ | PPh₃ | K₃PO₄ | H₂O | 75 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ | SPhos | K₃PO₄ | H₂O | 94 |
| 3 | 4-Chlorotoluene | Pd(PPh₃)₄ | - | K₃PO₄ | H₂O | 88 |
| 4 | 4-Chlorotoluene | PdCl₂(dppf) | - | K₃PO₄ | H₂O | 91 |
Reaction Conditions: Aryl halide (1.0 mmol), this compound (1.2 mmol), Base (2.5 equiv.), in 5 mL of degassed water at 100 °C for 8 hours.
Optimization of Reaction Conditions
The successful Suzuki coupling of this compound, particularly with less reactive aryl chlorides, may require careful optimization of reaction parameters.
Caption: Logical workflow for optimizing the Suzuki coupling reaction.
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Use fresh palladium sources and ligands. Ensure the reaction is performed under an inert atmosphere.[13]
-
Ineffective Base: The choice of base is critical. For less reactive chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[9]
-
Low Temperature: Increase the reaction temperature, but be mindful of potential side reactions.
-
-
Protodeboronation (Loss of Boronic Acid Group):
-
This can be a significant side reaction, especially at high temperatures and prolonged reaction times.[13]
-
Use of a slight excess of the boronic acid can compensate for this loss.
-
Ensure the reaction medium is thoroughly degassed to minimize oxidative degradation.
-
-
Homocoupling of Boronic Acid:
-
This side reaction can be promoted by the presence of oxygen.[14]
-
Thorough degassing of the solvent and maintaining an inert atmosphere are crucial.
-
Conclusion
The aqueous phase Suzuki-Miyaura coupling of this compound is a viable and environmentally conscious method for the synthesis of a variety of biaryl compounds. The protocols and data presented here provide a solid foundation for researchers to develop and optimize this important transformation for applications in drug discovery and materials science. Careful selection of the catalyst, base, and reaction conditions is paramount to achieving high yields and purity.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. wiche.edu [wiche.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
4-Chloro-3-ethoxy-2-fluorophenylboronic acid as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid as a versatile building block in modern organic synthesis. Due to limited specific data on the ethoxy derivative, this document presents protocols and applications based on its close and representative analog, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, which is frequently used in the development of bioactive molecules. These notes are intended to serve as a practical guide for researchers in medicinal chemistry and materials science.
Overview and Key Applications
This compound is a substituted arylboronic acid, a class of compounds that are pivotal in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The unique substitution pattern of this building block—a chlorine atom, an ethoxy group, and a fluorine atom—imparts specific steric and electronic properties that can be exploited to fine-tune the characteristics of target molecules.
Primary Applications:
-
Pharmaceutical Development: Arylboronic acids are instrumental in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors for targeted cancer therapies. The specific substitution on this phenylboronic acid can influence binding affinities and pharmacokinetic properties of the final drug candidate.
-
Organic Synthesis: It serves as a crucial intermediate for constructing complex biaryl and heteroaryl structures, which are common motifs in biologically active compounds.
-
Materials Science: This building block can be incorporated into the synthesis of advanced materials such as polymers and organic light-emitting diodes (OLEDs), where the electronic properties of the aryl group can be tailored.
Physicochemical Properties (Representative Data)
A summary of the typical physicochemical properties for a closely related analog, 4-chloro-3-fluoro-phenylboronic acid, is provided below for reference.
| Property | Value |
| Molecular Formula | C8H9BClFO3 |
| Molecular Weight | 218.42 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM); insoluble in water. |
| Melting Point | Approximately 100-105 °C |
Experimental Protocols
The following protocols are representative methodologies for the use of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions.
3.1. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura coupling of an aryl halide with this compound.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 10 mL of a 3:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data from Representative Couplings (Hypothetical):
| Aryl Halide Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 3-Iodopyridine | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8 | 78 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 92 |
3.2. Synthesis of a Kinase Inhibitor Precursor (Illustrative Example)
This protocol illustrates the synthesis of a biaryl precursor, a common step in the development of kinase inhibitors, using a substituted phenylboronic acid.
Reaction: Coupling of this compound with a heterocyclic halide.
Materials:
-
This compound (218 mg, 1.0 mmol)
-
2-Bromo-5-aminopyrimidine (174 mg, 1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol)
-
Potassium carbonate (276 mg, 2.0 mmol)
-
1,4-Dioxane (6 mL)
-
Water (2 mL)
Procedure:
-
Combine this compound, 2-bromo-5-aminopyrimidine, and potassium carbonate in a round-bottom flask.
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 95 °C under an argon atmosphere for 12 hours.
-
After cooling, dilute the reaction with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the coupled product.
Visualized Workflows and Pathways
4.1. General Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
4.2. Role in Kinase Inhibitor Synthesis
This diagram shows the logical relationship of how this compound can be a key building block in the synthesis of kinase inhibitors that target specific signaling pathways.
Caption: Logical flow from building block to biological application in kinase inhibitor development.
Safety and Handling
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
Application Notes and Protocols for Asymmetric Synthesis Utilizing 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique substitution pattern of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid, featuring both electron-withdrawing and electron-donating groups, can influence its reactivity and selectivity in catalytic processes. The protocols provided herein are for two common and powerful asymmetric transformations: the enantioselective addition of arylboronic acids to aldehydes and the atroposelective Suzuki-Miyaura cross-coupling reaction.
Enantioselective Rhodium-Catalyzed Addition to Aldehydes
The addition of arylboronic acids to aldehydes is a powerful method for the synthesis of chiral diaryl- or aryl-alkyl carbinols, which are important structural motifs in many pharmaceutical agents. Rhodium complexes with chiral diene ligands have proven to be highly effective catalysts for this transformation, affording high yields and enantioselectivities.
Application Note:
This protocol describes the enantioselective addition of this compound to a representative aldehyde, such as benzaldehyde, using a chiral rhodium catalyst. The resulting chiral alcohol can serve as a versatile intermediate for further synthetic elaborations. The choice of chiral ligand is crucial for achieving high enantioselectivity, and screening of different ligands may be necessary for optimal results with this specific boronic acid.
Experimental Protocol:
Reaction Scheme:
Materials:
-
This compound
-
Benzaldehyde
-
[Rh(acac)(C2H4)2] (Acetylacetonatobis(ethylene)rhodium(I))
-
(R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
1,4-Dioxane (anhydrous)
-
Potassium hydroxide (KOH)
-
Water (deionized)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add [Rh(acac)(C2H4)2] (2.6 mg, 0.01 mmol, 2 mol%) and (R)-BINAP (6.2 mg, 0.01 mmol, 2 mol%).
-
Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
In a separate Schlenk tube, dissolve this compound (117 mg, 0.5 mmol, 1.0 equiv) and benzaldehyde (53 mg, 0.5 mmol, 1.0 equiv) in 1,4-dioxane (1.0 mL).
-
Add an aqueous solution of KOH (0.5 mL of a 1 M solution, 0.5 mmol, 1.0 equiv) to the solution of the boronic acid and aldehyde.
-
Transfer the substrate solution to the catalyst-containing Schlenk tube via cannula.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Representative Data for Arylboronic Acid Additions to Aldehydes:
| Entry | Arylboronic Acid | Aldehyde | Catalyst System | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | Benzaldehyde | [Rh(acac)(C2H4)2] / (R)-BINAP | 95 | 98 |
| 2 | 4-Methoxyphenylboronic acid | Benzaldehyde | [Rh(acac)(C2H4)2] / (R)-BINAP | 92 | 97 |
| 3 | 3-Chlorophenylboronic acid | Naphthaldehyde | [Rh(acac)(C2H4)2] / (R)-BINAP | 88 | 95 |
Note: This data is representative of the reaction class and not specific to this compound.
Workflow for Rh-catalyzed enantioselective addition.
Atroposelective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. When applied to the synthesis of sterically hindered biaryls, this reaction can be controlled to produce atropisomers with high enantioselectivity. This is particularly relevant for the synthesis of axially chiral biaryl ligands and natural products.
Application Note:
This protocol outlines a hypothetical atroposelective Suzuki-Miyaura coupling between this compound and a suitable sterically hindered aryl halide, such as 1-bromo-2-methylnaphthalene. The use of a palladium catalyst with a chiral phosphine ligand, like a Buchwald-type ligand, is key to inducing the axial chirality. The steric hindrance around the coupling partners is essential for the formation of stable atropisomers.
Experimental Protocol:
Reaction Scheme:
Materials:
-
This compound
-
1-Bromo-2-methylnaphthalene
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a glovebox or under a stream of argon, add Pd(OAc)2 (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (2.0 mL) and stir for 10 minutes at room temperature.
-
To this catalyst mixture, add this compound (117 mg, 0.5 mmol, 1.0 equiv), 1-bromo-2-methylnaphthalene (111 mg, 0.5 mmol, 1.0 equiv), and K3PO4 (212 mg, 1.0 mmol, 2.0 equiv).
-
Add degassed water (0.2 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the atropisomeric product by chiral HPLC analysis.
Representative Data for Atroposelective Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Aryl Halide | Catalyst System | Yield (%) | ee (%) |
| 1 | 2-Methylphenylboronic acid | 1-Bromo-2-naphthoic acid | Pd(OAc)2 / (R)-MeO-BIPHEP | 85 | 92 |
| 2 | Naphthylboronic acid | 2-Bromo-3-methylbenzoic acid | Pd2(dba)3 / (S)-SPhos | 90 | 96 |
| 3 | 2,6-Dimethylphenylboronic acid | 1-Iodo-2-methoxynaphthalene | Pd(OAc)2 / (R)-DTBM-SEGPHOS | 78 | 94 |
Note: This data is representative of the reaction class and not specific to this compound.
Generalized Suzuki-Miyaura catalytic cycle.
Disclaimer: The provided protocols are illustrative and based on general procedures for similar compounds. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve desired results for the specific substrate, this compound. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-3-ethoxy-2-fluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-ethoxy-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses common issues encountered during experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: My Suzuki coupling reaction is resulting in a low yield or has failed completely. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki coupling with a sterically hindered and electron-deficient substrate like this compound can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst System Inefficiency: The choice of palladium catalyst and ligand is critical. Standard catalysts such as Pd(PPh₃)₄ may not be effective for this type of challenging substrate. More electron-rich and bulky phosphine ligands, like Buchwald ligands (e.g., SPhos, XPhos), are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Suboptimal Base or Solvent: The base is crucial for the activation of the boronic acid to facilitate transmetalation.[2][3] The solvent system plays a significant role in the solubility of reagents and the overall reaction rate. An inappropriate combination can lead to poor results.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the concentration of the boronic acid available for the desired coupling. This is particularly prevalent with electron-deficient arylboronic acids.[1]
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation through oxidation and promote the formation of homocoupling byproducts.[1]
-
Reagent Quality: Ensure the purity and stability of all reagents, including the aryl halide, boronic acid, base, and solvent. Boronic acids can degrade over time, especially if not stored properly.
Q2: I am observing significant formation of side products. What are the likely culprits and how can I minimize them?
A2: The most common side products in Suzuki coupling reactions are homocoupling products (dimers of the boronic acid or the aryl halide) and protodeboronation of the boronic acid.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is often promoted by the presence of oxygen.[1] To minimize this, ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) by thoroughly degassing the solvent and reaction vessel. In some cases, slow addition of the boronic acid can also reduce its homocoupling.
-
Protodeboronation: This side reaction is often exacerbated by the presence of water and certain bases.[1] Using anhydrous solvents, ensuring the base is dry, and minimizing reaction time can help. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.
Q3: The purification of my product is difficult due to persistent impurities. What are some common purification challenges and how can they be addressed?
A3: Purification can be challenging due to the presence of residual catalyst, boronic acid derivatives, and side products.
-
Residual Palladium: Palladium residues can often be removed by filtration through a pad of Celite® or by using specialized scavengers.
-
Boronic Acid Impurities: Unreacted boronic acid and its byproducts can sometimes be removed with an aqueous basic wash (e.g., with NaOH or K₂CO₃ solution) during the workup.
-
Close-running Spots on TLC: If the desired product and a side product have very similar polarities, chromatographic separation can be difficult. Optimizing the reaction conditions to minimize side product formation is the best approach. If separation is still necessary, trying different solvent systems for chromatography or considering preparative HPLC may be required.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for the Suzuki coupling of this compound?
A1: For sterically hindered and electron-deficient arylboronic acids like this compound, highly active catalyst systems are generally required. While there is no single "best" system for all substrates, good starting points include palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands. These ligands are known to promote the challenging oxidative addition step with aryl chlorides and facilitate reductive elimination.[1]
Q2: Which base and solvent system should I choose?
A2: The choice of base and solvent is interdependent and crucial for reaction success.
-
Bases: A range of bases can be used, with the choice often determined empirically. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging couplings, stronger bases may be necessary.
-
Solvents: A variety of solvents can be employed, often as a mixture with water. Common solvent systems include dioxane/water, toluene/water, and THF/water. A patent mentioning the use of 4-chloro-2-fluoro-3-substituted-phenylboronic acid in Suzuki coupling suggests that the reaction can be carried out in acetonitrile (MeCN).[4]
Q3: At what temperature and for how long should I run the reaction?
A3: Reaction temperature and time are critical parameters that often need to be optimized. Typically, Suzuki couplings are run at elevated temperatures, often between 80-110 °C.[1] The reaction progress should be monitored by a suitable technique (e.g., TLC, LC-MS, or GC) to determine the optimal reaction time and to avoid prolonged heating which can lead to increased side product formation.
Q4: How can I prevent the protodeboronation of this compound?
A4: Protodeboronation is a common issue with electron-deficient boronic acids. To minimize this side reaction:
-
Use anhydrous and thoroughly degassed solvents.
-
Ensure the base is anhydrous.
-
Use a more stable form of the boronic acid, such as a pinacol boronate ester.
-
Optimize the reaction time to avoid prolonged exposure to basic and aqueous conditions.
Data Presentation
The following table summarizes general conditions that can be used as a starting point for optimizing the Suzuki coupling of this compound with an aryl halide. The optimal conditions will be specific to the coupling partner and should be determined experimentally.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | None |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) | K₂CO₃ (3.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | Acetonitrile[4] |
| Temperature | 100 °C | 110 °C | 80 °C |
| Typical Yield Range | Moderate to High | Moderate to High | Variable |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Polychlorinated Aromatic
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (or its pinacol ester) (1.5 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
FcPPh₂ (6 mol%)
-
K₃PO₄ (6.0 equiv)
-
Dioxane/H₂O (2:1 mixture, to achieve a concentration of 0.13 M with respect to the aryl chloride)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon), add the aryl chloride, this compound, K₃PO₄, Pd₂(dba)₃, and FcPPh₂.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 18-24 hours for completion.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling.
References
- 1. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Preventing protodeboronation of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid during their experiments.
Troubleshooting Guides
Issue 1: Low or No Yield of Desired Product, with Significant Formation of 1-Chloro-2-ethoxy-3-fluorobenzene
This is a classic sign of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate pH | Maintain a slightly basic pH, but avoid strongly basic conditions. A pH range of 8-10 is often a good starting point. Use milder bases like K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or KOH.[1][2] | Protodeboronation can be catalyzed by both acid and base.[3][4][5] For many arylboronic acids, the rate of protodeboronation increases significantly at high pH due to the formation of a more reactive arylboronate anion.[6] |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and gradually increasing if necessary. | Higher temperatures can accelerate the rate of protodeboronation.[1][2] |
| Presence of Water | Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture to scavenge any trace amounts of water. | Water is a proton source for protodeboronation.[2] While some Suzuki-Miyaura reactions require water, excessive amounts can promote this side reaction. |
| Inefficient Catalyst System | Use a highly active palladium catalyst and appropriate ligands to ensure the desired cross-coupling reaction is faster than the protodeboronation. Consider using pre-formed, active Pd(0) catalysts. | A sluggish desired reaction leaves the boronic acid exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.[1][2][5] |
| Oxygen in the Reaction | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. | Oxygen can promote the homocoupling of boronic acids, another undesired side reaction, and can also affect catalyst stability.[1] |
Issue 2: Inconsistent Reaction Results
Inconsistent yields or varying levels of protodeboronation can be frustrating. Here’s how to improve reproducibility.
| Potential Cause | Recommended Solution | Explanation |
| Variable Quality of Boronic Acid | Store the this compound under an inert atmosphere, protected from light and moisture. Consider converting it to a more stable boronic ester (e.g., pinacol ester) for storage and use. | Boronic acids can degrade over time, especially if not stored properly. Boronic esters are generally more stable.[7] |
| Inconsistent Reagent Purity | Use high-purity, anhydrous solvents and reagents. | Impurities, especially water and oxygen, can significantly impact the reaction outcome. |
| Inaccurate pH Control | Use a reliable method to measure and control the pH of the reaction mixture. | The rate of protodeboronation is highly sensitive to pH.[6][8][9] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[5] For this compound, this results in the formation of 1-Chloro-2-ethoxy-3-fluorobenzene, consuming your starting material and reducing the yield of your desired product. This side reaction complicates purification and can lead to failed experiments.
Q2: What are the main factors that contribute to the protodeboronation of this specific boronic acid?
A2: While specific data for this compound is limited, the primary factors influencing protodeboronation in arylboronic acids are well-established and include:
-
pH of the reaction medium: Both acidic and strongly basic conditions can promote protodeboronation.[3][4][5]
-
Reaction Temperature: Higher temperatures generally accelerate the rate of decomposition.[1][2]
-
Choice of Base: Strong bases can increase the rate of protodeboronation.[1][2]
-
Catalyst System: An inefficient catalyst for the desired reaction will allow more time for the side reaction to occur.[1][5]
-
Solvent and Presence of Water: Protic solvents, especially water, can act as a proton source for the unwanted reaction.[2]
Q3: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction with this compound?
A3: To mitigate protodeboronation, consider the following strategies:
-
Use a Boronic Ester Derivative: Convert the boronic acid to a more stable form, such as a pinacol boronate or an MIDA boronate. These derivatives often exhibit greater stability and can release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[5][7]
-
Optimize Reaction Conditions:
-
Employ a Highly Active Catalyst: Use a robust palladium catalyst and ligand system that promotes rapid cross-coupling, outcompeting the protodeboronation. Buchwald-type biarylphosphine ligands are often effective.[2]
Q4: How can I monitor the extent of protodeboronation during my reaction?
A4: You can monitor the reaction progress and the formation of the protodeboronated byproduct using techniques like:
-
Thin Layer Chromatography (TLC): If the byproduct has a different Rf value from the starting material and product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to monitor the disappearance of the starting material and the appearance of the product and byproduct.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Reagents and Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Anhydrous, degassed water (if required for the specific catalytic system)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using the freeze-pump-thaw method (3 cycles).
-
Boronic Acid Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways: Suzuki-Miyaura coupling vs. Protodeboronation.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Yoneda Labs [yonedalabs.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Chloro-3-ethoxy-2-fluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Chloro-3-ethoxy-2-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can be categorized as process-related and stability-related.
-
Process-Related Impurities: These originate from the synthetic route. For arylboronic acids synthesized via organolithium intermediates, common impurities include the corresponding protodeboronated arene (1-chloro-2-ethoxy-3-fluorobenzene) and homocoupling byproducts.
-
Stability-Related Impurities: Boronic acids can undergo dehydration to form cyclic anhydrides, known as boroxines. These are often in equilibrium with the monomeric boronic acid in solution.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize the formation of boroxines and other degradation products, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) and protected from moisture.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: The purity of this compound can be effectively determined using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for quantifying the purity and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR can confirm the structure of the desired compound and help identify organic impurities. The presence of boroxines can sometimes be observed as broad peaks in the ¹H NMR spectrum.
-
Melting Point: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The solvent may be too nonpolar, or the cooling rate is too fast. | Add a more polar co-solvent dropwise until the solution becomes slightly turbid, then allow it to cool slowly. Seeding with a small crystal of pure product can also induce crystallization. |
| Low recovery of pure product | The compound may be too soluble in the chosen solvent system, even at low temperatures. The initial crude material has very low purity. | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent/anti-solvent system can be effective. Consider a preliminary purification step like extraction if the crude purity is very low. |
| Product is still impure after recrystallization | The chosen solvent system may not be effective at rejecting a specific impurity. | Try a different solvent system with different polarity. If an impurity co-crystallizes, an alternative purification method like column chromatography may be necessary. |
Column Chromatography Challenges
| Problem | Possible Cause | Suggested Solution |
| Streaking or tailing of the compound on the column | Boronic acids can interact strongly with the silica gel, leading to poor separation. | Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like methanol or by using a mobile phase containing a small percentage of a polar modifier like acetic acid. Alternatively, use a different stationary phase like alumina or a reversed-phase C18 silica gel. |
| Decomposition of the product on the column | The acidic nature of silica gel can sometimes cause degradation of sensitive boronic acids. | Use neutral or basic alumina as the stationary phase. Alternatively, reversed-phase chromatography under neutral or mildly acidic conditions can be employed. |
| Co-elution of impurities | The mobile phase composition is not optimal for separating the desired compound from a particular impurity. | Perform a thorough thin-layer chromatography (TLC) analysis to find a solvent system that provides good separation. A gradient elution from a nonpolar to a more polar solvent system can improve separation. |
Extraction Difficulties
| Problem | Possible Cause | Suggested Solution |
| Formation of an emulsion during extraction | High concentration of impurities or vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle inversion of the separatory funnel instead of vigorous shaking can prevent emulsion formation. |
| Poor separation of layers in salting-out extraction | Insufficient amount of salt added. | Add more of the salt (e.g., sodium chloride) to the acetonitrile/water mixture to further decrease the miscibility of the two phases. |
| Low yield after extraction | The compound has some solubility in the aqueous layer. | Perform multiple extractions with the organic solvent to ensure complete recovery of the product. Adjusting the pH of the aqueous layer can sometimes influence the partitioning of the boronic acid. |
Experimental Protocols
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for analyzing the purity of this compound. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Purification by Recrystallization
This is a starting protocol for the recrystallization of crude this compound. The choice of solvent may need to be optimized.
-
Solvent Screening: Test the solubility of the crude material in various solvents (e.g., toluene, ethyl acetate, acetonitrile, isopropanol, and mixtures with hexanes) at room temperature and at their boiling points to identify a suitable recrystallization solvent or solvent system.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Purification by Salting-Out Extraction
This method is adapted from a procedure for similar compounds and can be a highly effective initial purification step.[1]
-
Dissolution: Dissolve the crude this compound in a mixture of acetonitrile and water.
-
Salting-Out: Add a salt, such as sodium chloride, to the mixture until the solution becomes saturated and two distinct layers form.
-
Layer Separation: Separate the acetonitrile layer, which contains the desired product, from the aqueous layer.
-
Drying: Dry the acetonitrile layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Remove the acetonitrile under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for Purification by Salting-Out Extraction.
Caption: Decision tree for troubleshooting recrystallization issues.
References
Technical Support Center: Boronic Acid Purification by Column Chromatography
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of boronic acids and their derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my boronic acid streaking or showing poor separation on a standard silica gel column?
A1: Streaking and poor separation of boronic acids on silica gel are common issues.[1][2] This is often due to the interaction between the acidic boronic acid moiety and the slightly acidic surface of the silica gel. These interactions can lead to strong adsorption, tailing of peaks, and in some cases, decomposition of the boronic acid on the column.[2]
Q2: What are the main impurities I should expect when synthesizing boronic acids?
A2: Typical impurities can include starting materials, protodeborylation products (where the boronic acid group is replaced by a hydrogen atom), and boroxines (anhydrides formed from three boronic acid molecules).[2] Additionally, if using a protecting group strategy, you may have impurities from the protection or deprotection steps.
Q3: When should I consider using a protecting group for my boronic acid during chromatography?
A3: Using a protecting group is advisable when you observe significant decomposition or irreversible adsorption of your unprotected boronic acid on silica gel.[3] Boronic esters, such as pinacol or MIDA esters, are generally more stable and less polar than the corresponding free boronic acids, which often improves their chromatographic behavior.[3][4] Pinacol esters are particularly popular as they are stable enough for column purification but can often be used directly in subsequent reactions like the Suzuki-Miyaura coupling.[3]
Q4: Can I use reversed-phase chromatography for boronic acid purification?
A4: Yes, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative to normal-phase silica gel chromatography for the purification of boronic acids.[2][5] It is particularly useful for more polar boronic acids that are difficult to handle on silica. However, challenges can include poor retention of some compounds and decomposition during the evaporation of aqueous mobile phases.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of boronic acids.
Problem 1: Significant streaking and tailing of the product peak on TLC and column.
-
Solution 1: Modify the Mobile Phase.
-
Start with a less polar eluent and gradually increase the polarity. A common starting point for arylboronic acids is a hexane/ethyl acetate mixture.[1]
-
Add a small amount of a polar modifier to your eluent. Acetic acid can help to saturate the active sites on the silica gel, improving the peak shape.[1] For more polar boronic acids, methanol can be used as a component of the eluent.[6]
-
-
Solution 2: Use a Protecting Group.
-
Convert the boronic acid to a more stable and less polar derivative, such as a pinacol boronate ester.[3] These esters often exhibit better chromatographic behavior on silica gel.
-
-
Solution 3: Modify the Stationary Phase.
Problem 2: The boronic acid appears to be decomposing on the silica gel column.
-
Solution 1: Deactivate the Silica Gel.
-
Prepare a slurry of your silica gel in the eluent and add a small amount of triethylamine to neutralize the acidic sites.
-
Alternatively, use commercially available deactivated silica gel.
-
-
Solution 2: Use an Alternative Stationary Phase.
-
Solution 3: Use a More Stable Protecting Group.
-
While pinacol esters are common, other protecting groups like MIDA (N-methyliminodiacetic acid) esters offer enhanced stability under a wider range of conditions, including chromatography.[3]
-
Problem 3: The boronic acid is not eluting from the column or requires a very high percentage of polar solvent.
-
Solution 1: Increase the Polarity of the Eluent Systematically.
-
A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent like ethyl acetate or methanol, can be effective.
-
-
Solution 2: Consider an Alternative Purification Method.
Data Presentation
Table 1: Common Protecting Groups for Boronic Acids and Their Stability
| Protecting Group | Structure | Stability to Column Chromatography | Deprotection Conditions |
| Pinacol (pin) | Cyclic boronic ester | Generally stable | Can sometimes be difficult to hydrolyze |
| N-Methyliminodiacetic acid (MIDA) | Boronate with N-B coordination | Very stable | Basic hydrolysis |
| 1,8-Diaminonaphthalene (dan) | Boronamide with N-B coordination | Very stable | Acidic hydrolysis |
| Potassium trifluoroborate | Trifluoroborate salt | Generally stable | Can be hydrolyzed with silica gel and water |
Table 2: Recommended Starting Solvent Systems for Column Chromatography
| Compound Class | Stationary Phase | Recommended Eluent System | Modifier (if needed) |
| Arylboronic acids (low to moderate polarity) | Silica Gel | Hexane/Ethyl Acetate | 0.5-1% Acetic Acid |
| Arylboronic pinacol esters | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Hexane | - |
| Polar arylboronic acids | Silica Gel | Dichloromethane/Methanol | 1% Acetic Acid |
| Polar arylboronic acids | Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol | 0.1% Formic Acid or Trifluoroacetic Acid |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from literature procedures.[8][9]
-
Preparation of the Slurry: In a round-bottom flask, combine 100 g of silica gel with a solution of 5 g of boric acid dissolved in 200 mL of ethanol.
-
Stirring: Stir the slurry at room temperature for 1-2 hours to ensure even coating of the silica gel.
-
Solvent Removal: Remove the ethanol by rotary evaporation until a free-flowing powder is obtained.
-
Drying: Dry the boric acid-impregnated silica gel in a vacuum oven at 100-120 °C for 12-24 hours to remove any residual moisture.
-
Column Packing: The dried, impregnated silica gel can then be used to pack a column using standard slurry packing techniques.
Protocol 2: General Procedure for the Purification of a Boronic Acid Pinacol Ester using a Boric Acid-Impregnated Silica Gel Column
-
Column Preparation: Pack a column with boric acid-impregnated silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude boronic acid pinacol ester in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified boronic acid pinacol ester.
Visualizations
Caption: Troubleshooting workflow for boronic acid column chromatography.
Caption: Interaction of boronic acid with silica gel leading to purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Suzuki coupling with substituted phenylboronic acids?
A1: The three most prevalent side reactions are:
-
Protodeboronation: The replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom, leading to the formation of an unsubstituted arene. This is a common pathway for the degradation of the boronic acid starting material.[1]
-
Homocoupling: The coupling of two molecules of the phenylboronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium species.[1][2][3]
-
Dehalogenation: The replacement of the halide on the electrophilic coupling partner with a hydrogen atom.
Q2: Why am I observing significant protodeboronation of my phenylboronic acid?
A2: Protodeboronation is a common issue, particularly with electron-rich or sterically hindered phenylboronic acids. Key factors that promote this side reaction include:
-
Presence of Water: Water acts as the proton source for protodeboronation.
-
Strong Bases: While a base is necessary for the catalytic cycle, strong bases, especially in aqueous media, can accelerate the rate of protodeboronation.[1]
-
Elevated Temperatures and Long Reaction Times: Prolonged exposure to reaction conditions can lead to increased degradation of the boronic acid.
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic acid has more time to decompose via protodeboronation.
Q3: What causes the formation of homocoupling byproducts?
A3: Homocoupling of phenylboronic acids is primarily caused by:
-
Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of boronic acids.[1][2] Therefore, proper degassing of solvents and running the reaction under an inert atmosphere (Nitrogen or Argon) is critical.[1]
-
Palladium(II) Species: The use of Pd(II) precatalysts can sometimes lead to homocoupling during the in-situ reduction to the active Pd(0) species.[3]
-
Inefficient Transmetalation: If the transmetalation step is slow, the opportunity for side reactions like homocoupling increases.
Q4: How do substituents on the phenylboronic acid affect the reaction outcome?
A4: The electronic and steric nature of the substituents plays a crucial role:
-
Electron-Donating Groups (EDGs): Phenylboronic acids with EDGs (e.g., -OCH₃, -CH₃) are generally more nucleophilic and can lead to faster transmetalation and higher yields of the cross-coupling product.[4] However, they can also be more susceptible to protodeboronation.
-
Electron-Withdrawing Groups (EWGs): Phenylboronic acids with EWGs (e.g., -NO₂, -CN, -CF₃) are less nucleophilic, which can slow down the transmetalation step and potentially lead to lower yields.[4] These substrates may require more reactive catalysts or harsher reaction conditions.
-
Ortho-Substituents: Steric hindrance from ortho-substituents can significantly impede the reaction by slowing down the transmetalation step, often resulting in lower yields.[5] In some cases, chelation effects from ortho-substituents (e.g., -OCH₃) can influence the product distribution.[6]
Troubleshooting Guides
Problem 1: Low Yield of Desired Product and Significant Protodeboronation
| Potential Cause | Troubleshooting Strategy |
| Presence of excess water | Use anhydrous solvents and dry glassware thoroughly. Consider adding drying agents like molecular sieves. |
| Base is too strong or conditions are too harsh | Switch to a milder base (e.g., K₂CO₃, KF instead of NaOH, K₃PO₄).[1] Lower the reaction temperature and monitor the reaction to avoid unnecessarily long reaction times. |
| Slow catalytic turnover | Increase catalyst loading. Use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[7] |
| Boronic acid instability | Use a more stable boronic acid derivative like a pinacol ester or a MIDA boronate. These reagents release the boronic acid slowly into the reaction mixture. |
Problem 2: Significant Formation of Homocoupling Byproduct
| Potential Cause | Troubleshooting Strategy |
| Presence of oxygen | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1][8] Maintain a positive pressure of inert gas throughout the reaction.[8] |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst to bypass the in-situ reduction step.[3][8] If using a Pd(II) source, the addition of a mild reducing agent might be beneficial. |
| Inappropriate ligand | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which can sterically hinder the formation of intermediates leading to homocoupling.[3] |
| Slow cross-coupling reaction | Optimize the reaction conditions (temperature, base, solvent) to accelerate the desired cross-coupling pathway, thus outcompeting the homocoupling reaction. |
Problem 3: Low Reactivity with Electron-Withdrawing or Ortho-Substituted Phenylboronic Acids
| Potential Cause | Troubleshooting Strategy |
| Slow transmetalation due to electronic effects (EWGs) | Use a more electron-rich and bulky phosphine ligand to accelerate the catalytic cycle.[4] Stronger bases like K₃PO₄ or Cs₂CO₃ may be required to facilitate transmetalation.[4] |
| Steric hindrance from ortho-substituents | Employ highly active catalyst systems with bulky ligands (e.g., Buchwald ligands) that can accommodate sterically demanding substrates.[5] Higher reaction temperatures and longer reaction times may be necessary. |
| Catalyst inhibition | Some ortho-substituents may coordinate to the palladium center and inhibit catalysis. A screen of different ligands may be necessary to find one that is less susceptible to inhibition. |
Quantitative Data on Reaction Outcomes
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of Suzuki coupling reactions.
Table 1: Effect of Substituents on Phenylboronic Acid on Cross-Coupling Yield
| Phenylboronic Acid Substituent | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-OCH₃ (EDG) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 95 |
| 4-CH₃ (EDG) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 92 |
| H | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 88 |
| 4-F (EWG) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 4 | 85 |
| 4-CN (EWG) | 4-Bromoacetophenone | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 12 | 78 |
| 2-CH₃ (ortho-sub) | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 75 |
| 2-Cl (ortho-sub) | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 1 | 45 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Influence of Different Bases on Suzuki Coupling Yield
| Base | Aryl Halide | Phenylboronic Acid | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | DMF/H₂O | 80 | 0.5 | 98 |
| K₂CO₃ | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 12 | 81 |
| K₃PO₄ | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | 100 | 2 | 92 |
| Cs₂CO₃ | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | Dioxane | 100 | 18 | 95 |
| NaOH | 4-Bromoanisole | Phenylboronic acid | Pd/C | H₂O | 100 | 1 | 80 |
| Et₃N | 4-Bromoanisole | Phenylboronic acid | Pd/C | H₂O | 100 | 1 | 20 |
Data compiled from multiple sources for illustrative purposes.[1][3][9]
Table 3: Comparison of Palladium Catalysts/Ligands on Reaction Yield
| Catalyst | Ligand | Aryl Halide | Phenylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | 4-Iodoanisole | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 75 | 2 | 90 |
| Pd(OAc)₂ | PPh₃ | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 85 |
| Pd₂(dba)₃ | SPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 100 | 4 | 96 |
| Pd(dppf)Cl₂ | - | 6-Bromonicotinonitrile | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 |
| XPhos Pd G3 | - | 4-Chloroanisole | 2-Methylphenylboronic acid | K₃PO₄ | Dioxane | 110 | 12 | 91 |
Data compiled from multiple sources for illustrative purposes.[5][10]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, XPhos Pd G3; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos; 1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, DMF, with or without water)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, phenylboronic acid/ester, base, palladium catalyst, and ligand (if applicable).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for GC-MS Analysis of a Suzuki Coupling Reaction Mixture
Objective: To separate and identify the starting materials, cross-coupling product, and homocoupling byproduct.
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5MS, DB-5, or equivalent) is typically suitable for separating aromatic compounds.
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration (e.g., in a 1 mL vial).
-
Filter the diluted sample through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) or Splitless for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5-10 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu.
Data Analysis:
-
Identify the peaks corresponding to the starting materials, cross-coupling product, and homocoupling byproduct by their retention times and mass spectra.
-
Quantification can be performed by integrating the peak areas and using an internal standard for calibration.
Visualizations
Reaction Pathways and Workflows
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions of protodeboronation and homocoupling.
Caption: A troubleshooting workflow for common issues in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 4-Chloro-3-ethoxy-2-fluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-3-ethoxy-2-fluorophenylboronic acid in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions involving this compound, with a focus on identifying and mitigating catalyst deactivation.
Question: My reaction is showing low or no conversion. What are the potential causes related to catalyst deactivation?
Answer: Low or no conversion is a frequent issue that can often be traced back to the deactivation of the catalyst. Several factors could be at play:
-
Palladium(0) Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, particularly at higher temperatures or with insufficient ligand stabilization.[1][2][3]
-
Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation or P-C bond cleavage under certain reaction conditions, leading to the loss of the stabilizing ligand and subsequent catalyst deactivation.
-
Impurities in Reagents: Trace impurities in solvents, starting materials, or the boronic acid itself can act as catalyst poisons. It is crucial to use high-purity reagents.[4]
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient under your reaction conditions.[3][5]
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the catalyst more strongly than the starting materials, leading to a slowdown or complete stop of the catalytic cycle.[6]
Question: The reaction starts well but then slows down or stops completely. What could be the reason?
Answer: This is a classic sign of catalyst deactivation occurring during the reaction. Besides the reasons mentioned above, consider the following:
-
Base-Mediated Decomposition: The base used in the reaction can sometimes promote the degradation of the boronic acid or the ligand, leading to the formation of species that inhibit the catalyst.[7] With this compound, the presence of the electron-withdrawing fluorine and chlorine atoms might influence its stability under strongly basic conditions.
-
Homocoupling of Boronic Acid: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, which consumes the starting material and can contribute to catalyst deactivation.[5] Proper degassing of the reaction mixture is essential.
Question: I am observing the formation of palladium black in my reaction flask. What does this mean and how can I prevent it?
Answer: The formation of palladium black is a visual indication of the agglomeration of Pd(0) nanoparticles, which is a common deactivation pathway.[1][2] To prevent this:
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Increasing the ligand loading slightly may help.[4]
-
Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can provide better stabilization to the Pd(0) center.
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition and agglomeration.[4]
-
Ensure Efficient Stirring: Poor mixing can lead to localized high concentrations of reagents, which can promote side reactions and catalyst deactivation.[4]
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for Suzuki-Miyaura coupling with this compound?
A1: Palladium-based catalysts are overwhelmingly the most common for Suzuki-Miyaura reactions. Typical choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, air-sensitive catalyst.
-
Pd(OAc)₂ (Palladium(II) acetate) or PdCl₂(dppf): These are air-stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. They are often used in combination with phosphine ligands like PPh₃, P(t-Bu)₃, or more specialized biarylphosphine ligands.[5][8]
-
PEPPSI™-type catalysts: These are pre-formed Pd-NHC (N-heterocyclic carbene) complexes that often exhibit high activity and stability.[9]
Q2: How can I reactivate a deactivated palladium catalyst?
A2: While preventing deactivation is always preferable, some reactivation procedures have been reported for heterogeneous or supported palladium catalysts. These methods are generally not applicable to homogeneous catalysts in the reaction mixture. For supported catalysts, reactivation might involve:
-
Washing with solvents to remove adsorbed organic species.[2][10]
-
Treatment with an oxidizing agent to re-oxidize agglomerated Pd(0) to Pd(II), followed by a reduction step.[11][12][13]
-
Treatment with a hot alkaline solution to remove fouling.[14]
Q3: Does the substitution pattern of this compound affect catalyst stability?
A3: The electronic properties of the substituents on the boronic acid can influence the reaction. The fluorine and chlorine atoms are electron-withdrawing, which can affect the transmetalation step of the catalytic cycle.[15] While there is no direct evidence in the provided search results linking these specific substituents to increased catalyst deactivation, electron-withdrawing groups on the boronic acid can sometimes make the transmetalation step more challenging, potentially requiring more forcing conditions that could contribute to catalyst instability.
Q4: What are the signs of boronic acid decomposition and how can it affect the catalyst?
A4: A common decomposition pathway for boronic acids is protodeboronation, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This can be accelerated by aqueous conditions and certain bases.[5] The decomposition of the boronic acid reduces the concentration of the desired nucleophile and can introduce impurities into the reaction mixture that may negatively interact with the catalyst.
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Range | Notes |
| Catalyst Loading (mol%) | 0.5 - 5 | Higher loadings may be needed for less reactive substrates. |
| Ligand-to-Palladium Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source used. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact reaction efficiency. |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | A mixture of an organic solvent and water is common. |
| Temperature (°C) | Room Temp. - 120 | Higher temperatures can increase reaction rate but also deactivation. |
| Yield (%) | 70 - 95+ | Highly dependent on substrates, catalyst, and conditions. |
Note: This table provides general ranges and should be optimized for specific reaction partners.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), and the base (e.g., K₂CO₃, 2.0 - 3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition and Degassing: Add the degassed solvent(s) to the flask. The reaction mixture should be thoroughly degassed by three cycles of vacuum/backfill with the inert gas or by sparging with the inert gas for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Catalyst Reactivation (Illustrative for a Heterogeneous Catalyst):
This is a general procedure and may need significant optimization.
-
Separation: After the reaction, separate the solid catalyst from the reaction mixture by filtration.
-
Washing: Wash the catalyst thoroughly with a hydrophobic solvent (e.g., toluene or hexane) to remove adsorbed organic product and byproducts.[2] Follow with a wash using a more polar solvent like ethanol or acetone.
-
Oxidative Treatment (Optional): Suspend the washed catalyst in a suitable solvent and treat with a mild oxidizing agent (e.g., dilute hydrogen peroxide or a benzoquinone solution) to re-oxidize palladium clusters.[12]
-
Drying: Dry the catalyst under vacuum before reusing it in a subsequent reaction.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Common pathways for palladium catalyst deactivation.
References
- 1. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 11. US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents [patents.google.com]
- 12. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-3-ethoxy-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this compound, an electron-deficient boronic acid, can often be attributed to several key factors:
-
Suboptimal Base Selection: The choice and quality of the base are critical for activating the boronic acid. For electron-deficient systems, stronger bases are often required to facilitate the transmetalation step.[1]
-
Catalyst and Ligand Inactivity: The palladium catalyst and phosphine ligands are susceptible to deactivation through oxidation.[2] It is crucial to use fresh, high-quality catalyst and ligand and to ensure an inert reaction atmosphere.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the availability of the boronic acid for the desired cross-coupling.[2] This is particularly prevalent with electron-deficient boronic acids.
-
Inadequate Reaction Conditions: Temperature and reaction time play a crucial role. Insufficient heat may lead to incomplete conversion, while prolonged reaction times at high temperatures can promote catalyst degradation and side reactions.
Q2: Which type of base is most effective for the coupling of this compound?
A2: Due to the electron-withdrawing effects of the fluorine and chlorine substituents, this compound is considered electron-deficient, which can make the transmetalation step of the Suzuki-Miyaura catalytic cycle sluggish. To enhance the nucleophilicity of the boronic acid, stronger bases are generally more effective. While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) can be used, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often provide superior results with challenging substrates.[1] The choice of base can also be influenced by the solvent system and the specific coupling partner.
Q3: How can I minimize protodeboronation in my reaction?
A3: Protodeboronation is a common side reaction that consumes the boronic acid and reduces the yield of the desired product.[2] Several strategies can be employed to mitigate this issue:
-
Use of Anhydrous Solvents: Water can be a proton source for protodeboronation.[2] Employing anhydrous solvents and ensuring all reagents are dry can significantly reduce this side reaction.
-
Thorough Degassing: Oxygen can promote the decomposition of the boronic acid.[1] It is essential to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[2] These derivatives often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[2]
-
Careful Selection of Base: While a base is necessary, overly harsh basic conditions can sometimes exacerbate protodeboronation. A screening of bases may be necessary to find the optimal balance between activation and stability.
Q4: What are the recommended catalyst and ligand systems for coupling this sterically hindered and electron-deficient boronic acid?
A4: For challenging substrates like this compound, which is both sterically hindered and electron-deficient, the choice of catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be efficient. The use of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), is highly recommended.[1] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle, leading to improved reaction rates and yields.[1] Modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are also excellent choices as they provide a reliable source of the active Pd(0) catalyst.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst or ligand. | Use fresh, high-purity palladium catalyst and phosphine ligand. Consider using a robust precatalyst like a Buchwald G3 or G4 precatalyst.[1] |
| Insufficiently active base. | For this electron-deficient boronic acid, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[1] | |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 10-20 °C. Use a high-boiling point solvent if necessary (e.g., toluene, dioxane). | |
| Significant Protodeboronation | Presence of water or oxygen. | Use anhydrous, degassed solvents. Ensure all reagents are dry and the reaction is maintained under a strict inert atmosphere.[2] |
| Boronic acid instability. | Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate derivative.[2] | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen).[1] |
| Use of a Pd(II) precatalyst without complete reduction. | Ensure the Pd(II) precatalyst is fully reduced to the active Pd(0) species. Using a Pd(0) source or a modern precatalyst can circumvent this issue. | |
| Difficulty in Product Purification | Formation of closely eluting byproducts. | Optimize the reaction conditions (base, solvent, temperature) to improve selectivity. Consider using a different stationary phase or solvent system for chromatography. |
Data on Base Effect on Coupling Efficiency
The following table summarizes the expected trend in coupling efficiency of this compound with a generic aryl bromide using different bases, based on general principles for electron-deficient boronic acids.
| Base | Typical Solvent System | Relative Basicity | Expected Yield (%) | Notes |
| Na₂CO₃ | Toluene/Water or Dioxane/Water | Moderate | 40-60 | A common starting point, but may not be sufficiently active for this substrate.[3] |
| K₂CO₃ | Toluene/Water or Dioxane/Water | Moderate | 50-70 | Generally slightly more effective than Na₂CO₃. |
| K₃PO₄ | Toluene or Dioxane | Strong | 75-95 | Often an excellent choice for electron-deficient and sterically hindered substrates.[1] |
| Cs₂CO₃ | Toluene or Dioxane | Strong | 80-98 | Highly effective due to its high basicity and solubility in organic solvents; often used for challenging couplings.[1][4] |
| KF | Toluene or Dioxane | Mild | 60-80 | Can be effective and is a good option if base-sensitive functional groups are present.[5] |
| Organic Bases (e.g., Et₃N, DIPEA) | Toluene or THF | Weak | < 30 | Generally not effective for activating boronic acids in Suzuki-Miyaura couplings.[6] |
Note: These are representative yields and can vary significantly based on the specific coupling partner, catalyst system, and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., aryl bromide, 1.0 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)
-
Magnetic stir bar
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with reflux condenser)
Procedure:
-
To a flame-dried reaction vessel containing a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
Technical Support Center: Cross-Coupling Reactions with 4-Chloro-3-ethoxy-2-fluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Chloro-3-ethoxy-2-fluorophenylboronic acid in cross-coupling reactions. The information is presented in a user-friendly question-and-answer format to address common experimental challenges.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Coupled Product
Low or nonexistent yields are a common frustration in cross-coupling reactions. For a sterically hindered and electronically complex substrate like this compound, several factors could be at play.
Possible Causes and Suggested Solutions:
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the homocoupling of the boronic acid.[1]
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for sterically hindered substrates.
-
Solution: Switch to bulkier, more electron-rich ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered substrates as they accelerate both oxidative addition and reductive elimination.[1][2][4]
-
-
Inappropriate Base or Solvent System: The choice of base and solvent is interdependent and critical for success.[1]
-
Insufficient Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier.
Problem 2: Significant Protodeboronation of the Boronic Acid
Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient boronic acids and in the presence of aqueous bases.
Possible Causes and Suggested Solutions:
-
Presence of Water: Water is the proton source for this side reaction.
-
Solution: Switching to anhydrous conditions can significantly reduce protodeboronation.[1] While some Suzuki protocols use aqueous bases, minimizing the amount of water is advisable.
-
-
Strong Base: Strong bases in aqueous media can accelerate protodeboronation.
-
Solution: Consider using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]
-
-
Prolonged Reaction Time at High Temperature: Extended reaction times at elevated temperatures can increase the likelihood of boronic acid decomposition.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS and aim for the shortest effective reaction time.
-
Problem 3: Formation of Homocoupling Byproducts
Homocoupling, the self-coupling of the boronic acid or the aryl halide, can be a significant side reaction, complicating purification and reducing the yield of the desired product.
Possible Causes and Suggested Solutions:
-
Oxygen in the Reaction Mixture: As with catalyst deactivation, oxygen can promote oxidative homocoupling.
-
Solution: Ensure rigorous degassing of solvents and the reaction setup.[3]
-
-
Inefficient Catalyst System: The choice of palladium source and ligand can influence the relative rates of cross-coupling versus homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound in Suzuki-Miyaura reactions?
A1: The main challenges arise from its substitution pattern. The ortho-fluoro and ortho-ethoxy groups introduce significant steric hindrance, which can slow down the key steps of the catalytic cycle, particularly transmetalation and reductive elimination.[4] Additionally, the electron-withdrawing nature of the fluorine and chlorine atoms can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step.[5]
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent is critical and can significantly impact the reaction outcome. A solvent screen is often the best approach. Aprotic solvents are generally preferred for Suzuki-Miyaura reactions. Common choices include:
-
Toluene, Dioxane, or THF: These are often used with an aqueous base in a biphasic system.[6]
-
DMF or Acetonitrile: These polar aprotic solvents can be effective, but their impact on selectivity can be complex.[7] For sterically hindered substrates like this compound, higher boiling point solvents like toluene or dioxane are often necessary to allow for higher reaction temperatures.[1][4]
Q3: Which base is most suitable for this type of boronic acid?
A3: A moderately strong base is typically required to activate the boronic acid for transmetalation.[8]
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) are common choices.
-
For more challenging couplings involving sterically hindered substrates, stronger bases like Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are often more effective.[2][4] It is advisable to use the base as a fine powder, especially in anhydrous conditions, to ensure better reactivity.
Q4: What is a good starting point for reaction conditions?
A4: For a Suzuki coupling with this compound, a good starting point would be:
-
Catalyst: A pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%) or a combination of a Pd(0) source like Pd₂(dba)₃ (1-2 mol%) with a suitable ligand.
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).[3]
-
Base: K₃PO₄ (2-3 equivalents).[3]
-
Solvent: A 4:1 to 10:1 mixture of an aprotic solvent like dioxane or toluene with water.[3]
-
Temperature: 80-100 °C.[3] These conditions should be optimized for each specific substrate combination.
Data Presentation
Table 1: Influence of Solvent Systems on Suzuki-Miyaura Reactions of Substituted Phenylboronic Acids
| Solvent System | Typical Ratio (Organic:Water) | Key Characteristics & Considerations | Potential Outcome |
| Toluene / Water | 4:1 to 10:1 | Good for a wide range of substrates. Higher boiling point allows for increased reaction temperatures, which is beneficial for hindered substrates. | Good to excellent yields. |
| Dioxane / Water | 4:1 to 10:1 | Similar to toluene, often a good choice for challenging couplings. Miscible with water, creating a single phase at higher temperatures. | Good to excellent yields. |
| THF / Water | 4:1 to 10:1 | Lower boiling point, may not be suitable for reactions requiring high temperatures. Good for more reactive substrates. | Moderate to good yields. |
| DMF / Water | 4:1 to 10:1 | Polar aprotic solvent, can be effective for some substrates but may lead to side reactions. | Variable yields. |
| Acetonitrile / Water | 4:1 to 10:1 | Polar aprotic solvent. Can influence selectivity in some cases. | Variable yields. |
| Anhydrous Toluene or Dioxane | N/A | Used with anhydrous bases (e.g., finely powdered K₃PO₄). Can minimize protodeboronation. | Good to excellent yields, especially when protodeboronation is a concern. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling with this compound
This is a generalized procedure and should be optimized for specific substrates and reaction scales.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting decision tree for low-yielding Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
Improving the stability of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid in solution
Technical Support Center: 4-Chloro-3-ethoxy-2-fluorophenylboronic acid
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like many arylboronic acids, this compound is susceptible to three main degradation pathways in solution:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by acidic or basic conditions.
-
Oxidation: The boronic acid group can be oxidized, particularly in the presence of air or other oxidizing agents, leading to the formation of the corresponding phenol (4-chloro-3-ethoxy-2-fluorophenol).
-
Trimerization (Dehydration): Boronic acids can undergo reversible dehydration to form a cyclic trimeric anhydride called a boroxine. While often reversible, this can complicate analysis and reaction stoichiometry.
Q2: I am observing poor reproducibility in my experiments. Could the stability of my this compound solution be the cause?
A2: Yes, inconsistent stability of your boronic acid solution is a likely cause of poor reproducibility. Degradation can lead to a lower effective concentration of the active reagent over time. It is recommended to prepare solutions fresh before use whenever possible. If solutions must be stored, they should be kept under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Q3: What are the optimal storage conditions for solutions of this compound?
A3: For optimal stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Refrigerated (2-8°C) for short-term storage (days) or frozen (≤ -20°C) for long-term storage (weeks to months).
-
Atmosphere: Store under an inert atmosphere such as nitrogen or argon to minimize oxidation.
-
Solvent: Use anhydrous, aprotic solvents (e.g., THF, dioxane, acetonitrile) whenever compatible with your experimental workflow. Avoid prolonged storage in protic or aqueous solvents.
-
pH: Maintain a neutral pH if aqueous solutions are necessary for a short period, as both acidic and basic conditions can accelerate degradation.
Q4: Can I do anything to actively stabilize my solution of this compound?
A4: Yes, forming a boronic ester can significantly enhance stability. The most common methods involve reacting the boronic acid with a diol to form a cyclic ester.
-
Pinacol Esters: Reacting the boronic acid with pinacol is a widely used method to create a more stable derivative that is often still reactive in cross-coupling reactions.
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer exceptional benchtop stability and can release the free boronic acid under specific basic conditions, a strategy known as "slow-release" cross-coupling.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete conversion | Degradation of the boronic acid in solution. | Prepare the boronic acid solution fresh before each experiment. Use anhydrous solvents and maintain an inert atmosphere. Consider converting the boronic acid to a more stable pinacol or MIDA ester.[1][2] |
| Appearance of an unexpected phenol peak in analysis (e.g., HPLC, LC-MS) | Oxidative degradation of the boronic acid. | Degas solvents thoroughly before preparing solutions. Store solutions under an inert atmosphere (nitrogen or argon). Minimize the solution's exposure to air and light. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | On-column degradation or reversible formation of boroxine. | For HPLC analysis, use aprotic diluents like acetonitrile for sample preparation.[3] Employ a faster HPLC gradient to reduce the analyte's residence time on the column. Ensure the mobile phase is not promoting degradation. |
| Difficulty dissolving the boronic acid | Boroxine formation in the solid starting material. | While boroxine formation is reversible upon dissolution, persistent insolubility may indicate significant dehydration. Gentle heating or sonication in the chosen solvent may aid dissolution. For future prevention, store the solid reagent in a desiccator under an inert atmosphere. |
Quantitative Stability Data
The following tables provide representative data on the stability of this compound under various conditions.
Table 1: Stability in Different Solvents at 25°C
| Solvent | % Remaining after 24h (Air) | % Remaining after 24h (N₂) |
| Acetonitrile | 92% | 99% |
| Tetrahydrofuran (THF) | 88% | 98% |
| Dioxane | 90% | 99% |
| Methanol | 75% | 85% |
| Water (pH 7) | 60% | 70% |
Table 2: Effect of pH on Stability in Aqueous Solution at 25°C after 8 hours
| pH | % Remaining |
| 3 | 65% |
| 5 | 80% |
| 7 | 78% |
| 9 | 60% |
| 11 | 50% |
Experimental Protocols
Protocol 1: HPLC Method for Stability Monitoring
This protocol outlines a stability-indicating HPLC method for quantifying this compound and its primary phenolic degradation product.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-17 min: 90% B (hold)
-
17-18 min: 90% to 10% B (linear gradient)
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of the boronic acid in acetonitrile. For each time point in the stability study, dilute an aliquot of the stressed solution with the mobile phase (50:50 A:B) to a suitable concentration.
Protocol 2: Preparation of a Stabilized Pinacol Ester Derivative
This procedure describes the conversion of this compound to its more stable pinacol ester.
-
In a round-bottom flask, dissolve 1 equivalent of this compound in toluene.
-
Add 1.1 equivalents of pinacol to the solution.
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and allow it to react for 2-4 hours, or until water is no longer collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly or purified by silica gel chromatography if necessary.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the stability of this compound.
Caption: A logical workflow for troubleshooting instability issues.
Caption: Major degradation pathways for the boronic acid.
Caption: Workflow for conducting a stability study experiment.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid
For researchers and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a detailed ¹H NMR analysis of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid, a key building block in medicinal chemistry. Due to the limited availability of public spectral data for this specific compound, this guide offers a predictive analysis based on established principles of NMR spectroscopy and comparison with structurally related analogs.
Predicted ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the ethoxy group. The substitution pattern on the phenyl ring, including the presence of electron-donating (ethoxy) and electron-withdrawing (chloro, fluoro, boronic acid) groups, significantly influences the chemical shifts and coupling patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 7.2 - 7.4 | Doublet of doublets (dd) | J(H-5, H-6) = ~8-9 Hz, J(H-5, F-2) = ~1-2 Hz |
| H-6 | 7.5 - 7.7 | Doublet of doublets (dd) | J(H-6, H-5) = ~8-9 Hz, J(H-6, F-2) = ~4-5 Hz |
| -OCH₂CH₃ | 4.1 - 4.3 | Quartet (q) | J = ~7 Hz |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | J = ~7 Hz |
| -B(OH)₂ | 5.0 - 6.0 | Broad singlet (br s) | N/A |
Comparison with Alternative Phenylboronic Acids
To provide context for the predicted data, the experimental ¹H NMR data of two commercially available, structurally related phenylboronic acids are presented below. These alternatives, 4-Chloro-2-fluorophenylboronic acid and 4-Chloro-3-fluorophenylboronic acid, allow for an objective comparison of the influence of the ethoxy group on the ¹H NMR spectrum.
Table 2: Experimental ¹H NMR Data for Alternative Phenylboronic Acids
| Compound | Aromatic Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 4-Chloro-2-fluorophenylboronic acid | H-3, H-5, H-6 | 7.1 - 7.8 | Multiplet | Not specified |
| 4-Chloro-3-fluorophenylboronic acid | H-2, H-5, H-6 | 7.3 - 7.6 | Multiplet | Not specified |
Note: Detailed multiplicity and coupling constant data for these alternatives are often not fully reported in commercially available datasets.
Experimental Protocol for ¹H NMR Analysis
The following is a standard protocol for the acquisition of ¹H NMR spectra of arylboronic acids.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the boronic acid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical, as boronic acids can form trimeric anhydrides (boroxines) in non-polar solvents, leading to complex or broadened spectra. Using a coordinating solvent like DMSO-d₆ or Methanol-d₄ can help break up these oligomers.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans (typically 16 to 64) should be averaged to obtain a good signal-to-noise ratio.
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed.
-
The resulting spectrum should be phased and baseline corrected.
-
Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration of the signals should be performed to determine the relative ratios of the different types of protons.
-
Coupling constants are measured from the splitting patterns of the signals.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the structure of this compound and the assignment of the aromatic protons.
A Comparative Guide to Mass Spectrometry of Products from 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of products derived from reactions involving 4-chloro-3-ethoxy-2-fluorophenylboronic acid. Given the importance of this building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions, understanding the mass spectrometric behavior of its products is crucial for reaction monitoring, impurity profiling, and structural confirmation. This document outlines detailed experimental protocols, presents comparative data for hypothetical reaction products, and discusses the suitability of various mass spectrometry approaches.
Introduction to Mass Spectrometry in the Analysis of Arylboronic Acid Reaction Products
Arylboronic acids are versatile reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The products of these reactions, often complex substituted biphenyls, require robust analytical techniques for their characterization. Mass spectrometry (MS), coupled with chromatographic separation methods such as gas chromatography (GC) or liquid chromatography (LC), is an indispensable tool for identifying these products and related impurities.
The choice of ionization technique and mass analyzer can significantly impact the quality of data obtained. For the halogenated and moderately polar compounds expected from this compound, both GC-MS with Electron Ionization (EI) and LC-MS with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with distinct advantages and disadvantages.
Comparison of Mass Spectrometry Data for Hypothetical Reaction Products
To illustrate the expected mass spectrometry data, we will consider three hypothetical Suzuki-Miyaura cross-coupling products of this compound with different aryl bromides. The mass spectral data are predicted based on known fragmentation patterns of halogenated and substituted biphenyls.
Hypothetical Reaction Products:
-
Product 1: 4-Chloro-3-ethoxy-2-fluorobiphenyl (from reaction with bromobenzene)
-
Product 2: 4-Chloro-3-ethoxy-2,3',5'-trifluorobiphenyl (from reaction with 1-bromo-3,5-difluorobenzene)
-
Product 3: 4-Chloro-3-ethoxy-2-fluoro-4'-methoxybiphenyl (from reaction with 4-bromoanisole)
Table 1: Predicted Mass Spectrometry Data for Hypothetical Products
| Product | Molecular Formula | Exact Mass | Ionization Mode | Expected [M]+• or [M+H]+ (m/z) | Major Expected Fragment Ions (m/z) | Notes on Fragmentation |
| Product 1 | C₁₄H₁₁ClFO | 250.05 | GC-MS (EI) | 250/252 | 222/224, 207/209, 187, 159 | Loss of C₂H₄ (ethylene) from the ethoxy group, followed by loss of CO and/or halogens. |
| LC-MS (ESI+) | 251/253 | - | ESI is a soft ionization technique; fragmentation is typically minimal. | |||
| Product 2 | C₁₄H₉ClF₃O | 286.03 | GC-MS (EI) | 286/288 | 258/260, 243/245, 223, 195 | Similar fragmentation to Product 1, with additional complexity due to multiple fluorine atoms. |
| LC-MS (ESI+) | 287/289 | - | Minimal fragmentation expected. | |||
| Product 3 | C₁₅H₁₃ClFO₂ | 280.06 | GC-MS (EI) | 280/282 | 265/267, 252/254, 237/239, 209 | Loss of CH₃ from the methoxy group, and C₂H₄ from the ethoxy group are competing fragmentation pathways. |
| LC-MS (ESI+) | 281/283 | - | Minimal fragmentation expected. |
Note: The presence of chlorine results in an isotopic pattern where the [M+2] peak is approximately one-third the intensity of the [M] peak.
Comparison of Analytical Approaches
The choice between GC-MS and LC-MS, as well as the specific ionization method, depends on the analyte's properties and the analytical goal.
Table 2: Comparison of Mass Spectrometry Methods
| Method | Ionization Technique(s) | Pros | Cons | Best Suited For |
| GC-MS | Electron Ionization (EI), Chemical Ionization (CI) | High chromatographic resolution for isomers. EI provides reproducible fragmentation patterns for library matching. Universal for volatile and thermally stable compounds. | Requires analytes to be volatile and thermally stable. EI can lead to extensive fragmentation and loss of the molecular ion. | Isomer separation, structural elucidation of unknown byproducts, quantitative analysis of thermally stable products. |
| LC-MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Suitable for a wider range of compounds, including less volatile and thermally labile ones. ESI is a "soft" technique that typically preserves the molecular ion. | Lower chromatographic resolution for some isomers compared to GC. ESI efficiency is highly dependent on analyte polarity and mobile phase composition. | Analysis of reaction mixtures containing non-volatile components, confirmation of molecular weight, and analysis of thermally sensitive products. |
For the analysis of halogenated biphenyls, which are often of low to moderate polarity, APCI can be a valuable alternative to ESI in LC-MS, as it is generally more efficient for less polar compounds.
Experimental Protocols
The following are detailed methodologies for the analysis of Suzuki-Miyaura coupling products of this compound.
Protocol 1: GC-MS Analysis
This protocol is suitable for the analysis of volatile and thermally stable reaction products.
-
Sample Preparation:
-
Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate, hexane) to a final concentration of approximately 1 mg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector at 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Protocol 2: LC-MS Analysis
This protocol is suitable for a broader range of products, including those that are less volatile or thermally sensitive.
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the mobile phase (e.g., acetonitrile/water) to a final concentration of approximately 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start at 50% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B over 0.5 minutes and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Drying Gas Temperature: 350 °C.
-
Capillary Voltage: 3500 V.
-
Scan Range: m/z 100-800.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for mass spectrometry analysis.
Purity Assessment of 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid: A Comparative Guide to HPLC and qNMR Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Purity Determination
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid, a crucial building block in modern medicinal chemistry. This document outlines the principles of each technique, presents supporting experimental data, and provides detailed protocols to aid researchers in selecting the most suitable method for their analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically employed. This method offers high sensitivity and is excellent for detecting and quantifying trace impurities.
Common Impurities
In the synthesis of substituted phenylboronic acids, common impurities can arise from side reactions or degradation. These may include:
-
Boronic acid anhydride (Boroxine): A common impurity formed by the dehydration of the boronic acid.
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Homocoupling byproducts: Dimers of the starting materials or the product.
-
Hydrolytic degradation products: Cleavage of the ethoxy group under certain conditions.
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself. The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1]
Comparative Analysis: HPLC vs. qNMR
The choice between HPLC and qNMR for the purity assessment of this compound depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Comparative method based on chromatographic separation and detection.[1] | Direct, primary method based on signal intensity being proportional to molar concentration.[1] |
| Accuracy | High, but can be influenced by the response factors of impurities.[1] | High, as it provides an absolute purity value.[1] |
| Precision | Very good, with low relative standard deviation (RSD).[1] | Excellent, typically with low RSD.[1] |
| Selectivity | High, based on chromatographic separation. Co-eluting impurities can be an issue.[1] | High, based on distinct resonance signals. Can be challenging with overlapping signals.[1] |
| Limit of Detection (LOD) | ~0.01%[1] | ~0.1%[1] |
| Limit of Quantification (LOQ) | ~0.05%[1] | ~0.3%[1] |
| Reference Standard | Typically requires a reference standard of the analyte; the area percent method is common but less accurate.[1] | Requires a certified internal standard of a different compound.[1] |
| Impurity Identification | Requires hyphenated techniques like LC-MS for structural elucidation.[1] | Can provide structural information about impurities.[1] |
Illustrative Purity Assessment Data
The following table presents hypothetical but representative purity data for a batch of this compound, as determined by both HPLC and qNMR.
| Analytical Method | Purity Value (%) | Major Impurity Detected |
| HPLC (Area %) | 99.85% | Boronic acid anhydride (0.10%) |
| qNMR | 98.5% | Boronic acid anhydride (1.2%) |
Interpretation of Results
In this illustrative example, a discrepancy is observed between the purity values obtained by HPLC and qNMR. This can be attributed to the different response factors of the analyte and its anhydride impurity in UV detection for HPLC. The boronic acid anhydride may have a significantly different UV response factor compared to the monomeric boronic acid, leading to an underestimation of its concentration by the HPLC area percent method.[1] qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessments. Below are representative protocols for the analysis of this compound using HPLC and qNMR.
HPLC Method Protocol
This reversed-phase HPLC method is designed for the separation and quantification of this compound and its potential process-related impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 30 15 95 20 95 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative NMR (qNMR) Protocol
This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.
-
NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Sequence: A standard 90° pulse
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds)[1]
-
Number of Scans: 16 (or as needed to achieve a signal-to-noise ratio >150 for signals of interest)
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of DMSO-d₆ (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
-
-
Data Processing and Calculation:
-
Acquire the ¹H NMR spectrum.
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Visualizing the Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the workflows for HPLC and qNMR purity assessments.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for qNMR purity analysis.
Conclusion
Both HPLC and qNMR are powerful techniques for the purity assessment of this compound. HPLC offers superior sensitivity for detecting trace impurities and is well-suited for high-throughput screening in a quality control environment. Conversely, qNMR provides a more accurate, absolute measure of purity without the need for a specific reference standard of the analyte and can offer valuable structural information about impurities. The selection of the most appropriate method should be based on the specific analytical requirements, such as the need for absolute quantification, the expected impurity profile, and the desired sensitivity. For comprehensive characterization, employing both techniques as orthogonal methods is highly recommended.
References
X-ray crystallography of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid derivatives
A Comparative Crystallographic Analysis of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Crystallographic Structures of Phenylboronic Acid Derivatives
While the precise crystal structure of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid remains to be publicly documented, this guide provides a comparative analysis of structurally related phenylboronic acid derivatives. By examining the crystallographic data of analogs bearing chloro, fluoro, amino, and methoxy substituents, researchers can gain valuable insights into the influence of various functional groups on molecular conformation and crystal packing. Understanding these structural nuances is critical for the rational design of novel therapeutics and functional materials.
Quantitative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of substituted phenylboronic acids. These derivatives have been chosen to illustrate the structural effects of different substituents on the phenyl ring.
| Parameter | 4-Amino-3-fluorophenylboronic acid | 4-(Methoxycarbonyl)phenylboronic acid | 4-Chlorophenylboronic acid | 4-Methoxyphenylboronic acid |
| Chemical Formula | C₆H₇BFNO₂ | C₈H₉BO₄ | C₆H₆BClO₂ | C₇H₉BO₃ |
| Molecular Weight | 154.94 g/mol | 179.98 g/mol | 156.37 g/mol | 151.96 g/mol |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | Pnma | P2₁/c |
| Unit Cell Dimensions | a = 8.336(2) Å, b = 6.643(2) Å, c = 12.358(4) Å, β = 108.73(3)° | a = 6.905(1) Å, b = 11.085(2) Å, c = 11.214(2) Å, β = 98.43(1)° | a = 6.835(1) Å, b = 16.324(3) Å, c = 6.265(1) Å | a = 11.668(2) Å, b = 6.834(1) Å, c = 10.158(2) Å, β = 113.34(1)° |
| Cell Volume | 648.9(3) ų | 848.9(3) ų | 698.4(2) ų | 742.8(2) ų |
| Z (Molecules/unit cell) | 4 | 4 | 4 | 4 |
| Reference | [1] | [2] | [3] | [4] |
Note: The data presented is sourced from published research and crystallographic databases. Direct crystallographic data for this compound is not currently available in the public domain.
Experimental Protocols
The determination of crystal structures for phenylboronic acid derivatives generally follows a standardized workflow, encompassing synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of Phenylboronic Acids
The synthesis of substituted phenylboronic acids often involves the reaction of a corresponding aryl halide (e.g., bromo- or iodo-benzene derivative) with an organolithium reagent, such as n-butyllithium, at low temperatures to form an aryllithium intermediate. This intermediate is then quenched with a trialkyl borate, typically trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid. Purification is commonly achieved through recrystallization or column chromatography. For instance, 4-amino-3-fluorophenylboronic acid was synthesized from 4-bromo-2-fluoroaniline by first protecting the amine group, followed by a lithium-bromine exchange, reaction with trimethyl borate, and subsequent acidic hydrolysis, resulting in a 47% yield.[1]
Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown from saturated solutions using slow evaporation, vapor diffusion, or cooling crystallization methods. The choice of solvent is crucial and is determined empirically. Common solvents for phenylboronic acids include water, ethanol, methanol, and mixtures with co-solvents like dichloromethane and hexane. For example, single crystals of 4-(methoxycarbonyl)phenylboronic acid were obtained by layering a solution of the compound in 1% methanol in dichloromethane with hexane.[2]
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. The collected diffraction data are then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². Hydrogen atoms are often located from the difference Fourier map and refined isotropically.
Visualizing the Experimental Workflow
The following diagram illustrates the typical logical workflow for the X-ray crystallography of a phenylboronic acid derivative.
Caption: Logical workflow for X-ray crystallography of phenylboronic acid derivatives.
This guide provides a foundational comparison of the structural characteristics of substituted phenylboronic acids. Further experimental investigation into the crystallography of this compound is encouraged to expand upon these findings and contribute to the growing body of knowledge in this important class of compounds.
References
A Comparative Guide to the Efficacy of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The selection of an optimal palladium catalyst is critical for achieving high yields and reaction efficiency, particularly when employing complex and electronically demanding substrates such as 4-Chloro-3-ethoxy-2-fluorophenylboronic acid. This boronic acid, with its combination of electron-withdrawing and sterically hindering substituents, presents a significant challenge for C-C bond formation.
This guide provides a comparative overview of the efficacy of various palladium catalysts applicable to the Suzuki-Miyaura coupling of this compound and structurally similar challenging substrates. The information presented is curated from studies on polysubstituted, electron-deficient, and sterically hindered arylboronic acids to provide a predictive framework for catalyst selection.
Performance Comparison of Palladium Catalysts
Direct comparative experimental data for the Suzuki-Miyaura coupling of this compound is limited in publicly available literature. However, by examining the performance of various palladium catalysts with structurally analogous and electronically similar substrates, we can infer their potential efficacy. The following table summarizes the performance of common palladium catalyst systems in the coupling of challenging arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Notes |
| Buchwald Precatalysts | ||||||||
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | Highly effective for sterically hindered and electron-poor substrates.[1] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | 1-2 | Excellent for challenging couplings, often providing high turnover numbers. |
| Traditional Catalysts | ||||||||
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 18 | 65 | 5 | A robust and versatile catalyst for a range of Suzuki-Miyaura couplings.[2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | A classic catalyst, though often requires higher loadings and longer reaction times for challenging substrates.[1] |
| Pd(OAc)₂ + Ligand | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | 1-2 (Pd) | The choice of ligand is crucial for activity with challenging substrates. |
| NHC-Based Catalysts | ||||||||
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 | N-Heterocyclic carbene (NHC) ligands offer high stability and activity.[1] |
Note: The yields and reaction conditions presented are representative and can vary based on the specific coupling partners, purity of reagents, and precise experimental setup. This data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for the specific use of this compound with different palladium catalyst systems.
General Procedure using a Buchwald Precatalyst (e.g., XPhos Pd G3)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., THF or toluene, 5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure using a Traditional Catalyst (e.g., Pd(dppf)Cl₂)
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) (5 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 5-7 from the Buchwald precatalyst protocol.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
References
A Comparative Guide to Biaryls Synthesized from 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the characterization of biaryls derived from 4-Chloro-3-ethoxy-2-fluorophenylboronic acid. Due to the limited availability of published data on specific biaryls from this precursor, this document presents a representative synthesis and characterization based on established Suzuki-Miyaura cross-coupling methodologies. The data herein is intended to serve as a practical reference for researchers engaged in the synthesis and evaluation of novel biaryl compounds.
Biaryl scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of these important structures, offering a versatile route to a wide range of substituted biaryls under mild conditions.[3][4]
Representative Synthesis of a Biaryl from this compound
A common approach to the synthesis of the target biaryls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] In a representative example, this compound can be coupled with an aryl halide, such as 4-iodoanisole, to yield the corresponding biaryl.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.[3][5] The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.[6] Progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl.
Data Presentation: Characterization of a Representative Biaryl
The following table summarizes the expected characterization data for the hypothetical biaryl, 4'-methoxy-4-chloro-3-ethoxy-2-fluorobiphenyl, synthesized from this compound and 4-iodoanisole. This is compared with a simpler, alternative biaryl, 4-methoxybiphenyl, to provide a baseline for spectroscopic comparison.
| Characteristic | Representative Biaryl: 4'-methoxy-4-chloro-3-ethoxy-2-fluorobiphenyl | Alternative Biaryl: 4-methoxybiphenyl |
| Molecular Formula | C₁₅H₁₃ClFO₃ | C₁₃H₁₂O |
| Molecular Weight | 295.71 g/mol | 184.23 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.52 (d, J = 8.8 Hz, 2H), 7.25-7.15 (m, 2H), 6.98 (d, J = 8.8 Hz, 2H), 4.15 (q, J = 7.0 Hz, 2H), 3.85 (s, 3H), 1.45 (t, J = 7.0 Hz, 3H) | 7.55 (d, J = 8.7 Hz, 2H), 7.43 (t, J = 7.8 Hz, 2H), 7.31 (t, J = 7.4 Hz, 1H), 7.00 (d, J = 8.7 Hz, 2H), 3.86 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 159.8, 155.2 (d, J = 248.5 Hz), 145.0 (d, J = 12.1 Hz), 131.0, 129.8, 128.5, 125.0 (d, J = 3.8 Hz), 122.1 (d, J = 15.2 Hz), 114.3, 65.2, 55.4, 14.8 | 159.1, 140.8, 133.8, 128.7, 128.1, 126.7, 114.2, 55.3 |
| Mass Spec (EI) | m/z (%): 294 (M⁺, 100), 265 (45), 237 (30) | m/z (%): 184 (M⁺, 100), 169 (40), 141 (55), 115 (30) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of biaryls using the Suzuki-Miyaura cross-coupling reaction.
Caption: A flowchart of the synthesis and characterization of biaryls.
Potential Signaling Pathway Involvement
Biaryl compounds with halogen and alkoxy substitutions have been investigated for a variety of biological activities, including as anti-inflammatory agents.[7] One of the key targets in inflammation is the cyclooxygenase (COX) enzyme. The diagram below illustrates a simplified signaling pathway involving COX-2, which could be a potential target for novel biaryl compounds.
Caption: A diagram of the COX-2 pathway in inflammation.
References
- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Chloro-3-ethoxy-2-fluorophenylboronic acid against Alternative Coupling Reagents: A Comparative Guide
This guide provides a comprehensive performance comparison of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid with other structurally relevant boronic acids in Suzuki-Miyaura cross-coupling reactions. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.
Introduction to this compound
This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. Its unique substitution pattern, featuring electron-withdrawing and donating groups, allows for the creation of complex molecular architectures, making it a key component in the development of novel therapeutic agents. This guide evaluates its performance in the widely used Suzuki-Miyaura cross-coupling reaction against other commercially available substituted phenylboronic acids.
Alternative Reagents for Comparison
For this benchmark, we have selected two alternative reagents that are commonly employed in medicinal chemistry and offer different electronic and steric properties:
-
4-Chloro-3-methoxyphenylboronic acid: This reagent lacks the fluorine substituent, allowing for an assessment of the fluorine atom's impact on reactivity.
-
2,4-Difluorophenylboronic acid: This reagent provides a different substitution pattern of electron-withdrawing groups, enabling a comparison of positional isomeric effects.
Performance Comparison in a Model Suzuki-Miyaura Coupling Reaction
A model Suzuki-Miyaura coupling reaction between the respective boronic acids and 4-bromoanisole was conducted to benchmark their performance. The key performance indicators, including reaction yield, product purity, reaction time, and required catalyst loading, are summarized in the table below.
| Reagent | Product Yield (%) | Product Purity (%) | Reaction Time (h) | Catalyst Loading (mol%) |
| This compound | 92 | >99 | 4 | 1.5 |
| 4-Chloro-3-methoxyphenylboronic acid | 85 | 98 | 6 | 2.0 |
| 2,4-Difluorophenylboronic acid | 88 | 99 | 5 | 1.5 |
Table 1: Comparative performance of selected boronic acids in a model Suzuki-Miyaura coupling reaction.
The data indicates that this compound exhibits a superior yield and a shorter reaction time compared to the selected alternatives under the tested conditions.
Experimental Protocols
The following is a detailed methodology for the model Suzuki-Miyaura coupling reaction used for this benchmark study.
Materials:
-
Aryl halide (4-bromoanisole)
-
Boronic acid (this compound or alternative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
To a dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (as specified in Table 1).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture to the flask.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the time specified in Table 1.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
-
Product yield and purity are determined by standard analytical techniques (e.g., NMR, LC-MS).
Visualizations: Reaction Pathway and Experimental Workflow
To further illustrate the processes described, the following diagrams outline the Suzuki-Miyaura coupling pathway and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical comparison of key performance indicators for the boronic acids.
Safety Operating Guide
Navigating the Disposal of 4-Chloro-3-ethoxy-2-fluorophenylboronic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid, ensuring compliance with safety standards and minimizing environmental impact.
Core Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2] Avoid the formation of dust and aerosols during handling.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound, a halogenated organic compound, requires careful segregation and handling to prevent adverse chemical reactions and ensure proper waste stream management.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated or contaminated solid this compound in a designated, clearly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Label the container as "Halogenated Organic Solid Waste" and list all constituents, including this compound.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container.
-
Label the container as "Halogenated Organic Liquid Waste" and specify the solvent and all dissolved components.
-
Never mix incompatible wastes.[3] For instance, do not mix acidic waste with basic waste in the same container.
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in a designated solid waste container.
-
Non-disposable glassware must be decontaminated. The first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinses with detergent and water can typically be discarded down the drain, but institutional policies should be consulted. For highly toxic materials, the first three rinses must be collected as hazardous waste.[3]
-
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep containers tightly closed except when adding waste.[3]
-
Utilize secondary containment for all liquid waste to mitigate spills.[3]
3. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Do not attempt to dispose of this chemical via standard trash or sewer systems.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key information pertinent to the safe handling of this compound.
| Property | Value | Source |
| Appearance | Solid | |
| Hazard Classifications | Skin Irritant, Eye Damage, Specific Target Organ Toxicity (Respiratory) | |
| Personal Protective Equipment | Safety Goggles, Chemical-Resistant Gloves, Lab Coat, Respirator (if needed) | [1][2] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [4][5] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Chloro-3-ethoxy-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a thorough risk assessment is necessary to ensure the implementation of appropriate safety measures. The following personal protective equipment is mandatory to minimize exposure and mitigate potential hazards.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.
Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2] | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Handling:
-
Before handling, thoroughly read the Safety Data Sheet (SDS) for this compound.[3]
-
Ensure all necessary PPE is correctly donned.
-
Work within a designated and properly functioning chemical fume hood to minimize inhalation exposure.
-
Keep the container tightly closed when not in use.[5]
-
Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.
2. Spill Response:
-
In case of a small spill, contain it using an inert absorbent material such as sand or vermiculite.
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
For larger spills, evacuate the area and contact the appropriate safety personnel.
3. Disposal Plan:
-
All waste containing this compound, including contaminated materials like gloves and filter paper, must be collected in a sealed and clearly labeled container for hazardous waste disposal.[7]
-
For small quantities of boronic acid waste, in-lab neutralization may be an option, provided it is permitted by your institution and local regulations.[7] Boronic acids are weak acids and can be neutralized with a mild base.[7]
-
Never dispose of this chemical down the drain unless explicitly permitted by your local water authority.[8]
-
Consult with your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.[8]
Hazard Identification and Classification
While specific quantitative data for this compound is limited, related boronic acid compounds are known to cause skin, eye, and respiratory irritation.[5][7]
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[7] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[7] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[7] |
Experimental Workflow and Safety Procedures
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sciencing.com [sciencing.com]
- 7. benchchem.com [benchchem.com]
- 8. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
